(S,R)-LSN3318839
Description
Propriétés
Formule moléculaire |
C26H23Cl2N3O2 |
|---|---|
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
(2R)-2-[2-[1-[(1R)-1-(2,6-dichloro-3-cyclopropylphenyl)ethyl]imidazo[4,5-c]pyridin-6-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C26H23Cl2N3O2/c1-14(26(32)33)17-5-3-4-6-19(17)21-11-23-22(12-29-21)30-13-31(23)15(2)24-20(27)10-9-18(25(24)28)16-7-8-16/h3-6,9-16H,7-8H2,1-2H3,(H,32,33)/t14-,15-/m1/s1 |
Clé InChI |
JPJWHCNGSBCZMI-HUUCEWRRSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1C2=NC=C3C(=C2)N(C=N3)[C@H](C)C4=C(C=CC(=C4Cl)C5CC5)Cl)C(=O)O |
SMILES canonique |
CC(C1=CC=CC=C1C2=NC=C3C(=C2)N(C=N3)C(C)C4=C(C=CC(=C4Cl)C5CC5)Cl)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (S,R)-LSN3318839
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S,R)-LSN3318839 is an orally bioavailable, small molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). Its primary mechanism of action involves selectively enhancing the signaling of the GLP-1 metabolite, GLP-1(9-36), and to a lesser extent, the full-length GLP-1(7-36). By binding to a distinct allosteric site on the GLP-1R, LSN3318839 repositions GLP-1(9-36) to mimic the binding of the more potent GLP-1(7-36), thereby converting the weak partial agonist into a full agonist. This potentiation is biased towards the G-protein signaling pathway, leading to increased cAMP accumulation and subsequent glucose-dependent insulin secretion. This document provides a comprehensive overview of the molecular interactions, signaling pathways, and key experimental data related to the mechanism of action of this compound.
Introduction to this compound
The glucagon-like peptide-1 receptor is a well-established therapeutic target for type 2 diabetes and obesity.[1] Endogenous GLP-1(7-36) is a potent incretin hormone that stimulates insulin secretion in a glucose-dependent manner. However, it is rapidly degraded by dipeptidyl peptidase-4 (DPP-4) to GLP-1(9-36), which is generally considered a weak and largely inactive metabolite.[1] this compound is a novel investigational compound that acts as a PAM at the GLP-1R, specifically augmenting the activity of GLP-1(9-36).[2][3][4] This unique mechanism presents a promising therapeutic strategy for the treatment of metabolic disorders by enhancing the effects of endogenous GLP-1 peptides.
Core Mechanism of Action
The fundamental mechanism of this compound is centered on its allosteric modulation of the GLP-1R, which leads to a significant potentiation of GLP-1(9-36) activity.
Allosteric Binding and Conformational Repositioning
Recent cryo-electron microscopy studies have elucidated the molecular basis for the action of LSN3318839.[1][5][6] In the absence of the modulator, GLP-1(9-36) binds to an atypical site on the GLP-1R, involving the upper regions of transmembrane helices (TM) 1 and 2, and the extracellular loop 1.[5][6] LSN3318839 anchors within the cleft between TM1 and TM2.[1][5] This binding induces a conformational change in the receptor, which in turn repositions GLP-1(9-36) to adopt a binding pose nearly identical to that of the full agonist GLP-1(7-36).[1][5][6] This repositioning is a critical step that restores the signaling capacity of the metabolite.
Key Molecular Interactions
The binding of LSN3318839 within the TM1-TM2 cleft is stabilized by a series of interactions with specific residues of the GLP-1R.[1] The central 5-azabenzimidazole group of LSN3318839 is positioned through π–π stacking with Y145, cation–π stacking with K202, and an aromatic hydrogen bond with D198.[1][6] The 2-phenylpropionate moiety is stabilized by stacking with Y145 and hydrophobic interactions with L142.[1] A salt bridge is formed between the carboxylic acid of LSN3318839 and K202.[1][6] Mutagenesis studies have confirmed that mutations in residues such as L142 and Y145 significantly reduce the potentiating effect of LSN3318839.[1]
Biased Signaling toward G-Protein Pathway
This compound demonstrates biased agonism, preferentially enhancing G-protein-coupled signaling over β-arrestin recruitment.[2][3][4][7] The primary downstream effect is the activation of the Gs protein, leading to increased production of cyclic AMP (cAMP). This enhanced cAMP signaling is the key transduction mechanism for the therapeutic effects of GLP-1R activation, including glucose-dependent insulin secretion.[2][3]
Quantitative Data
The potentiation of GLP-1(9-36) by this compound has been quantified in several in vitro studies. The following tables summarize the key findings.
Table 1: Potentiation of GLP-1(9-36) Induced cAMP Accumulation by LSN3318839 in HEK293 cells expressing GLP-1R. [1][3]
| LSN3318839 Concentration (nmol/L) | GLP-1(9-36) EC50 (nmol/L) | Fold Enhancement in Potency |
| 0 | 363.1 | - |
| 50 | 23.4 | 15 |
| 500 | 3.3 | 110 |
| 5000 | 0.4 | 891 |
Table 2: Effect of GLP-1R Mutations on the LSN3318839-mediated Potentiation of GLP-1(9-36). [1]
| GLP-1R Mutant | Fold Enhancement in GLP-1(9-36) Potency with 5 µmol/L LSN3318839 |
| Wild Type (WT) | 891 |
| L142A | 200 |
| Y145A | 186 |
| L142F | 52 |
Experimental Protocols
The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cryo-Electron Microscopy
To determine the structure of the LSN3318839–GLP-1(9–36)–GLP-1R–Gs complex, the complex was assembled and purified. The sample was then applied to grids, vitrified, and imaged using a cryo-electron microscope. The resulting data were processed to reconstruct the three-dimensional structure of the complex, revealing the binding poses of both GLP-1(9-36) and LSN3318839.[1]
cAMP Accumulation Assay
HEK293 cells stably expressing the human GLP-1R were used. Cells were incubated with varying concentrations of GLP-1(7-36) or GLP-1(9-36) in the presence or absence of different concentrations of LSN3318839. Following incubation, intracellular cAMP levels were measured using a competitive immunoassay. The data were then used to generate concentration-response curves to determine EC50 and Emax values.[1][2]
Site-Directed Mutagenesis
Mutations in the GLP-1R gene were introduced using standard molecular biology techniques. The mutated receptors were then expressed in HEK293 cells. The cAMP accumulation assay was subsequently performed on these cells to assess the impact of the mutations on the potentiation of GLP-1(9-36) by LSN3318839.[1]
In Vivo Oral Glucose Tolerance Test (oGTT)
In animal models, such as mice, an oGTT is performed to evaluate the effect of LSN3318839 on glucose metabolism. After an overnight fast, the animals are orally administered LSN3318839, a vehicle control, or LSN3318839 in combination with a DPP-4 inhibitor like sitagliptin. Subsequently, a glucose bolus is administered orally, and blood glucose levels are monitored at various time points.[2][4]
Visualizations
Signaling Pathway
Caption: GLP-1R signaling pathway potentiated by LSN3318839.
Mechanism of Action Workflow
Caption: Conformational repositioning of GLP-1(9-36) by LSN3318839.
Conclusion
This compound represents a novel approach to GLP-1R agonism by acting as a positive allosteric modulator that "rescues" the activity of the abundant but weakly active GLP-1(9-36) metabolite. Its mechanism, elucidated through advanced structural and molecular techniques, involves binding to a distinct allosteric site on the GLP-1R, inducing a conformational change that repositions GLP-1(9-36) to mimic the fully active GLP-1(7-36). This leads to a significant, G-protein biased potentiation of downstream signaling, ultimately resulting in enhanced glucose-dependent insulin secretion. The detailed understanding of this mechanism of action provides a strong rationale for the continued investigation of this compound as a potential oral therapeutic for type 2 diabetes and other metabolic diseases.
References
- 1. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Item - Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptideâ1 Receptor - American Chemical Society - Figshare [acs.figshare.com]
What is (S,R)-LSN3318839 and how does it work
An in-depth guide for researchers, scientists, and drug development professionals on (S,R)-LSN3318839, a novel positive allosteric modulator of the Glucagon-like peptide-1 receptor.
Introduction
This compound is an orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-like peptide-1 receptor (GLP-1R).[1][2] It has been identified as a potential therapeutic agent for type 2 diabetes mellitus (T2DM).[3][4][5] Unlike traditional GLP-1R agonists, LSN3318839 functions by enhancing the activity of endogenous GLP-1 peptides, particularly the metabolite GLP-1(9-36)NH₂, which is typically a weak partial agonist.[3][6] The compound exhibits a unique "molecular glue" mechanism, stabilizing the interaction between the peptide ligand and the GLP-1 receptor.[4] This guide provides a comprehensive technical overview of its mechanism of action, quantitative data from key experiments, and detailed experimental methodologies.
Core Mechanism of Action
LSN3318839 acts as a biased GLP-1R modulator.[3] Its primary mechanism involves binding to an allosteric site on the GLP-1R, specifically within the transmembrane (TM) 1 and TM2 cleft.[7][8] This binding induces a conformational change that repositions the weakly active metabolite GLP-1(9-36) to adopt a binding pose similar to that of the full agonist, GLP-1(7-36).[7][8] This allosteric modulation significantly enhances the potency and efficacy of GLP-1(9-36), effectively converting it into a full agonist.[3][6]
The potentiation is strongly biased towards the G-protein signaling pathway (via Gαs) over β-arrestin recruitment.[3][6][9] This leads to increased intracellular cyclic AMP (cAMP) accumulation, which in pancreatic β-cells, triggers glucose-dependent insulin secretion.[3][7]
Signaling Pathway
The binding of LSN3318839 and a GLP-1 peptide to the GLP-1R initiates a canonical G-protein signaling cascade. The activated receptor stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase to produce cAMP. This increase in cAMP activates Protein Kinase A (PKA), leading to downstream effects culminating in insulin exocytosis.
Quantitative Biological Activity
The efficacy of LSN3318839 has been quantified through various in vitro and in vivo assays. The data highlights its potentiation effects on GLP-1 receptor ligands.
Table 1: In Vitro Potency and Efficacy
| Assay | Cell Line | Ligand | LSN3318839 Conc. | Parameter | Value | Reference |
| cAMP Accumulation | HEK293 | GLP-1(9-36) | 0 nM | EC₅₀ | 363.1 nM | [7] |
| cAMP Accumulation | HEK293 | GLP-1(9-36) | 50 nM | EC₅₀ | 23.4 nM | [7] |
| cAMP Accumulation | HEK293 | GLP-1(9-36) | 500 nM | EC₅₀ | 3.3 nM | [7] |
| cAMP Accumulation | HEK293 | GLP-1(9-36) | 5000 nM (5 µM) | EC₅₀ | 0.41 nM | [7] |
| cAMP Accumulation | HEK293 | GLP-1(9-36) | 5000 nM (5 µM) | Fold Enhancement | 891-fold | [7] |
| cAMP Accumulation | HEK293 | LSN3318839 | N/A | EC₅₀ | 14 nM | [9] |
| cAMP Accumulation | HEK293 | GLP-1(9-36) | 50 nM | Eₘₐₓ | ~98% | [7] |
| Insulin Secretion | INS-1 832-3 | GLP-1(9-36) | 1-3 µM | Effect | Significant Increase | [2] |
Table 2: In Vivo Activity
| Animal Model | Dose (Oral) | Co-administered Agent | Effect | Reference |
| GIPR KO Mice | 30 mg/kg | None | Significant glucose excursion reduction | [3] |
| GIPR KO Mice | 10-30 mg/kg | Sitagliptin | Additive glucose-lowering effect | [2][3][6] |
Experimental Protocols & Methodologies
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize LSN3318839.
In Vitro cAMP Accumulation Assay
This assay quantifies the ability of LSN3318839 to potentiate GLP-1R-mediated G-protein signaling.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R.
-
Protocol:
-
Cell Plating: Seed HEK293-GLP-1R cells into 96-well plates and culture until they reach approximately 80-90% confluency.
-
Assay Medium: Replace culture medium with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
Compound Addition: Add LSN3318839 at varying concentrations (e.g., 50, 500, 5000 nM) to the designated wells.[7]
-
Ligand Stimulation: Add serial dilutions of GLP-1(9-36) or GLP-1(7-36) to the wells and incubate for a specified time (e.g., 30 minutes at 37°C).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot concentration-response curves and calculate EC₅₀ and Eₘₐₓ values using non-linear regression analysis.
-
In Vivo Oral Glucose Tolerance Test (oGTT)
The oGTT assesses the in vivo efficacy of LSN3318839 on glucose homeostasis in an animal model.
-
Animal Model: GIPR KO (Gastric Inhibitory Polypeptide Receptor Knockout) mice, to isolate the effects to the GLP-1R pathway.
-
Protocol:
-
Acclimatization & Fasting: Acclimatize animals and fast them overnight (e.g., 16 hours) with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure fasting glucose levels.
-
Compound Administration: Administer LSN3318839 (e.g., 30 mg/kg) or vehicle control via oral gavage.[3] In combination studies, co-administer a DPP4 inhibitor like sitagliptin.
-
Glucose Challenge: After a set period (e.g., 30-60 minutes post-compound administration), administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Blood Sampling: Collect subsequent blood samples at timed intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Measure blood glucose concentrations using a standard glucometer.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to determine the total glucose excursion. Statistical analysis (e.g., ANOVA) is used to compare treatment groups.
-
Experimental Workflow Visualization
Synthesis and Physicochemical Properties
The synthesis of LSN3318839 is a multi-step process starting from 2,4-dichloro-1-bromobenzene.[3] Key reaction steps include palladium-catalyzed couplings and the installation of a chiral amine to achieve the desired (S,R) stereochemistry.[3]
Table 3: Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₃Cl₂N₃O₂ | [9] |
| Molecular Weight | 480.39 g/mol | [9] |
| Appearance | Solid | [9] |
| Purity (HPLC) | ≥98% | |
| Solubility | 10 mM in DMSO | [9] |
Conclusion
This compound is a pioneering GLP-1R positive allosteric modulator that functions as a molecular glue to potentiate the activity of endogenous GLP-1 peptides. Its biased signaling mechanism, which favors the therapeutic G-protein pathway, and its demonstrated in vivo efficacy in lowering glucose levels, mark it as a significant compound in the development of novel oral therapeutics for type 2 diabetes. The data and protocols presented herein provide a foundational guide for researchers in the fields of pharmacology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. drughunter.com [drughunter.com]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. LSN3318839 | GLP-1R PAM | Probechem Biochemicals [probechem.com]
An In-depth Technical Guide on (S,R)-LSN3318839: A GLP-1R Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S,R)-LSN3318839, a novel, orally active positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways.
Core Concepts
This compound represents a significant advancement in the field of GLP-1R-targeted therapies for type 2 diabetes. Unlike traditional orthosteric agonists, it acts as a "molecular glue," potentiating the effects of endogenous GLP-1 peptides, particularly the metabolite GLP-1(9-36).[1][2][3] This allosteric modulation enhances G protein-coupled signaling, leading to glucose-dependent insulin secretion and blood glucose reduction.[1][4][5][6][7][8]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potentiation of GLP-1 Analogs by this compound in cAMP Accumulation Assays
| Cell Line | GLP-1 Analog | This compound Concentration | EC50 (nM) of GLP-1 Analog | Fold Potentiation | Emax (% of GLP-1(7-36)) |
| HEK293 (expressing GLP-1R) | GLP-1(9-36) | 0 nM | 363.1 | - | 84.8% |
| HEK293 (expressing GLP-1R) | GLP-1(9-36) | 50 nM | 23.4 | 15.5 | 97.9% |
| HEK293 (expressing GLP-1R) | GLP-1(9-36) | 500 nM | 3.3 | 110 | 98.0% |
| HEK293 (expressing GLP-1R) | GLP-1(9-36) | 5000 nM | 0.4 | 891 | 96.9% |
| HEK293 (expressing GLP-1R) | GLP-1(7-36) | Not specified | Potency modestly increased | Not specified | Not specified |
Data compiled from multiple sources.[5][9]
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Treatment | Dose | Effect |
| GIPR KO Mice | This compound | 30 mg/kg | Significant reduction in glucose excursion during oGTT.[1] |
| GIPR KO Mice | This compound + Sitagliptin | 30 mg/kg + Sitagliptin | Additive glucose-lowering effect.[1] |
| Diet-Induced Obese (DIO) Mice | This compound | Not specified | No effect on body weight, alone or with sitagliptin.[1] |
Mechanism of Action: A "Molecular Glue"
Cryo-electron microscopy studies have revealed that this compound binds to a distinct allosteric site on the GLP-1R, located within the transmembrane domain.[1][9] This binding induces a conformational change in the receptor that enhances its affinity and efficacy for GLP-1 peptides, particularly GLP-1(9-36).[5][6][9] The modulator essentially "glues" the peptide to the receptor, stabilizing the active conformation and promoting downstream signaling.[2][3]
This compound exhibits biased agonism, preferentially enhancing the G protein signaling pathway (leading to cAMP production and insulin secretion) over the β-arrestin recruitment pathway, which is associated with receptor desensitization and internalization.[1][5][6][7][8][10]
Figure 1: Simplified GLP-1R signaling pathway modulated by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of GLP-1R PAMs. Below are generalized methodologies for key assays used in the characterization of this compound.
cAMP Accumulation Assay
This assay quantifies the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the GLP-1R signaling cascade.
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing the human GLP-1R are cultured in appropriate media and conditions.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluency. The growth medium is then replaced with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Compound Treatment: Cells are treated with varying concentrations of this compound in the presence of a fixed concentration of a GLP-1 analog (e.g., GLP-1(9-36) or GLP-1(7-36)).
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: Dose-response curves are generated to determine EC50 values and the extent of potentiation.
Figure 2: General workflow for a cAMP accumulation assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GLP-1R, a key event in receptor desensitization.
-
Cell Line: A cell line engineered to express the GLP-1R fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., using PathHunter® technology) is used.
-
Assay Principle: Upon receptor activation and β-arrestin recruitment, the two protein fragments come into proximity, generating a detectable signal (e.g., chemiluminescence).
-
Protocol: The protocol is similar to the cAMP assay, with cells being treated with the test compounds and the resulting signal being measured after an appropriate incubation period.
-
Data Analysis: Dose-response curves are generated to assess the potency and efficacy of the compound in recruiting β-arrestin.
In Vivo Oral Glucose Tolerance Test (oGTT)
This in vivo assay evaluates the effect of the compound on glucose metabolism in an animal model.
-
Animal Model: Glucose transporter-impaired (e.g., GIPR KO) mice are often used to isolate the effects of GLP-1R modulation.
-
Fasting: Animals are fasted overnight to establish a baseline glucose level.
-
Compound Administration: this compound is administered orally at a specific dose. A vehicle control group is also included.
-
Glucose Challenge: After a set period, a bolus of glucose is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall effect of the compound on glucose tolerance.
Figure 3: Logical flow from molecular action to in vivo effect of this compound.
Conclusion
This compound is a promising GLP-1R positive allosteric modulator with a unique "molecular glue" mechanism of action. Its ability to potentiate the activity of endogenous GLP-1 peptides, particularly the otherwise weak agonist GLP-1(9-36), and its biased signaling profile make it an attractive candidate for the treatment of type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. drughunter.com [drughunter.com]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cpcscientific.com [cpcscientific.com]
- 9. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Chemical structure and properties of (S,R)-LSN3318839
An In-depth Technical Guide on (S,R)-LSN3318839
This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is an orally bioavailable small molecule. Its chemical identity and key properties are summarized below.
| Property | Value |
| IUPAC Name | (R)-2-(2-(1-((R)-1-(2,6-dichloro-3-cyclopropylphenyl)ethyl)-1H-imidazo[4,5-c]pyridin-6-yl)phenyl)propanoic acid[1] |
| CAS Number | 2764704-18-7[1][2] |
| Chemical Formula | C₂₆H₂₃Cl₂N₃O₂[1] |
| Molecular Weight | 480.39 g/mol [1] |
| Appearance | Solid |
| Solubility | Soluble to 100 mM in DMSO |
| Purity | ≥98% |
| Storage | Store at -20°C |
Mechanism of Action
LSN3318839 is a potent positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), a key target for the treatment of type 2 diabetes.[3][4][5] It functions as a "molecular glue," stabilizing the interaction between the GLP-1R and its peptide ligands.[6]
Notably, LSN3318839 significantly enhances the potency and efficacy of the weak metabolite GLP-1(9-36)NH₂, transforming it into a full agonist at the GLP-1R.[3][5][7] It also modestly potentiates the activity of the full-length, highly potent ligand, GLP-1(7-36)NH₂.[3][5][7]
The mechanism is biased, preferentially enhancing G protein-coupled signaling over β-arrestin recruitment.[3][5][7] This selective modulation leads to glucose-dependent insulin secretion.[2][3] Cryo-electron microscopy studies have revealed that LSN3318839 binds in the TM1-TM2 cleft of the receptor, repositioning GLP-1(9-36) to adopt a binding pose similar to that of the more active GLP-1(7-36).[8]
Quantitative Data
The positive allosteric modulatory effects of LSN3318839 have been quantified in various in vitro and in vivo studies. The data highlights its potency in enhancing GLP-1R signaling.
| Parameter | Condition | Result | Reference |
| EC₅₀ | GLP-1R positive allosteric modulation | 14 nM | |
| GLP-1(9-36) EC₅₀ Shift | cAMP accumulation assay (without LSN3318839) | 363.1 nM | [9] |
| + 50 nM LSN3318839 | 23.4 nM (15-fold enhancement) | [9] | |
| + 500 nM LSN3318839 | 3.3 nM (110-fold enhancement) | [9] | |
| + 5000 nM LSN3318839 | 0.4 nM (891-fold enhancement) | [9] | |
| Max Response of GLP-1(9-36) | cAMP accumulation assay (without LSN3318839) | 84.8% of GLP-1(7-36) | [9] |
| + LSN3318839 (50-5000 nM) | ~98% of GLP-1(7-36) | [9] | |
| In Vivo Efficacy | Oral Glucose Tolerance Test (GIPR KO mice) | Significant glucose excursion reduction at 30 mg/kg | [2][3] |
| Co-administered with Sitagliptin | Additive glucose-lowering effect | [2][3] |
Experimental Protocols
The discovery and characterization of LSN3318839 involved a series of detailed experimental procedures.
Synthesis
The synthesis of LSN3318839 is a multi-step process.[3] It begins with 2,4-dichloro-1-bromobenzene, followed by several key reactions including palladium-catalyzed couplings, lithiation-carbonylation, installation of a chiral amine, and nitro group reduction to yield the enantiomerically pure final compound.[3]
In Vitro Assays
-
cAMP Accumulation Assay : These assays were performed in cell lines such as HEK293 cells expressing GLP-1R to measure the intracellular accumulation of cyclic AMP, a key second messenger in the GLP-1R signaling pathway.[3] The potency and efficacy of GLP-1 peptides were evaluated in the presence and absence of varying concentrations of LSN3318839.[9]
-
β-Arrestin Recruitment Assay : This assay was used to assess the G protein signaling bias of LSN3318839 by measuring its effect on the recruitment of β-arrestin to the GLP-1R, another important signaling pathway.[3]
-
Insulin Secretion Assay : Performed in pancreatic beta-cell lines like INS-1 832-3, this assay measured the ability of LSN3318839 in combination with GLP-1 peptides to stimulate insulin secretion in a glucose-dependent manner.[2][3]
In Vivo Studies
-
Oral Glucose Tolerance Tests (oGTTs) : These tests were conducted in animal models, such as GIPR knockout mice, to evaluate the in vivo efficacy of orally administered LSN3318839 in lowering blood glucose levels after a glucose challenge.[3] Studies also assessed the compound's effect in combination with DPP-4 inhibitors like sitagliptin.[2][3]
Pharmacokinetic (PK) Studies
PK studies were carried out in various animal species including CD1 mice, SD rats, and beagle dogs.[3] These studies assessed key parameters such as oral and intravenous exposure, clearance, volume of distribution, and bioavailability to optimize the drug-like properties of the compound.[3]
Conclusion
This compound is a novel, orally active positive allosteric modulator of the GLP-1R with a unique "molecular glue" mechanism. By potently enhancing the activity of the endogenous GLP-1(9-36) metabolite, it demonstrates robust glucose-lowering effects in animal models.[3][7] Its biased signaling profile and efficacy, both alone and in combination with DPP-4 inhibitors, support the therapeutic concept that GLP-1R potentiation is a viable strategy for reducing hyperglycemia.[3][5] This makes LSN3318839 a significant lead compound in the development of oral treatments for type 2 diabetes.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. drughunter.com [drughunter.com]
- 5. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
(S,R)-LSN3318839: A Novel Oral Therapy Candidate for Type 2 Diabetes Mellitus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(S,R)-LSN3318839 is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4][5][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols. The findings suggest that this compound represents a promising therapeutic strategy for the treatment of type 2 diabetes by enhancing the effects of endogenous GLP-1.[1][5][6]
Introduction
The glucagon-like peptide-1 (GLP-1) receptor is a well-established target for the treatment of type 2 diabetes mellitus (T2DM).[1][7] Activation of the GLP-1R in pancreatic β-cells stimulates glucose-dependent insulin secretion.[1] The endogenous ligand for this receptor, GLP-1(7-36)NH2, is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4), leading to a short half-life.[7] A major metabolite, GLP-1(9-36)NH2, is a weak partial agonist at the GLP-1R.[5][7][8]
This compound is a positive allosteric modulator that potentiates the activity of both GLP-1(7-36)NH2 and, significantly, the less active metabolite GLP-1(9-36)NH2 at the GLP-1R.[1][5][8] This compound has been shown to preferentially enhance G protein-coupled signaling over β-arrestin recruitment, suggesting a biased signaling profile.[1][5][6] Preclinical studies have demonstrated its potential for oral administration and its efficacy in lowering blood glucose levels.[1][4]
Mechanism of Action
This compound functions as a "molecular glue," stabilizing the active conformation of the GLP-1R by binding to a site distinct from the orthosteric ligand binding pocket.[2][3] This allosteric modulation enhances the potency and efficacy of endogenous GLP-1 peptides.[1][5][6]
Signaling Pathway
The binding of this compound to the GLP-1R, in the presence of GLP-1 peptides, leads to a conformational change that favors the coupling of the receptor to Gαs proteins. This initiates a downstream signaling cascade involving adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. The elevated cAMP then activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), ultimately leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells. The biased nature of this compound suggests a weaker engagement with the β-arrestin pathway, which is typically involved in receptor desensitization and internalization.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Peptide | This compound Concentration (µM) | EC50 (nM) | Fold Potentiation | Emax (% of GLP-1(7-36)) |
| cAMP Accumulation (HEK293 cells) | GLP-1(9-36) | 0 | 363.1 | - | 84.8 |
| 0.05 | 23.4 | 15.5 | 97.9 | ||
| 0.5 | 3.3 | 110 | 98.0 | ||
| 5 | 0.41 | 891 | 96.9 | ||
| GLP-1(7-36) | 0 | 0.08 | - | 100 | |
| 5 | 0.03 | 2.7 | 100 |
Data compiled from multiple sources.[7]
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| Mouse (CD-1) | IV | 1 | - | - | 1430 | - |
| PO | 3 | 0.58 | 7300 | 2040 | 67 | |
| Rat (SD) | IV | 1 | - | - | 859 | - |
| PO | 3 | 1.6 | 1420 | - | - | |
| Dog (Beagle) | IV | 1 | - | - | - | - |
Data compiled from multiple sources.[1][4]
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dose (mg/kg) | Effect |
| GIPR KO Mice | This compound | 30 | Significant reduction in glucose excursion during oGTT |
| This compound + Sitagliptin | 30 + 30 | Additive glucose-lowering effect |
Data compiled from multiple sources.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Assays
This assay quantifies the intracellular accumulation of cyclic AMP following GLP-1R activation.
Protocol:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1R are cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Assay Preparation: Cells are seeded into 384-well plates and incubated for 24 hours.
-
Compound Addition: Cells are pre-incubated with either vehicle or varying concentrations of this compound for 15 minutes at 37°C.
-
Peptide Stimulation: Cells are then stimulated with a concentration range of either GLP-1(7-36) or GLP-1(9-36) for 30 minutes at 37°C.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit, such as the LANCE Ultra cAMP kit (PerkinElmer), following the manufacturer's instructions.
-
Data Analysis: Data are normalized to the maximum response of GLP-1(7-36) and fitted to a four-parameter logistic equation to determine EC50 and Emax values.
This assay measures the recruitment of β-arrestin to the activated GLP-1R.
Protocol:
-
Cell Line: A HEK293 cell line stably co-expressing the human GLP-1R fused to a ProLink™ tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) fragment (DiscoverX PathHunter®) is used.
-
Assay Procedure: Cells are plated in 384-well plates and incubated. They are then treated with this compound followed by stimulation with GLP-1 peptides.
-
Detection: Upon β-arrestin recruitment to the receptor, the ProLink and EA tags come into proximity, forming a functional β-galactosidase enzyme. The addition of a chemiluminescent substrate allows for the quantification of this interaction.
-
Data Analysis: Luminescence is measured, and data are analyzed to determine the potency and efficacy of the compounds in promoting β-arrestin recruitment.
This ex vivo assay assesses the ability of this compound to potentiate glucose-stimulated insulin secretion in a pancreatic β-cell line.[1]
Protocol:
-
Cell Line: INS-1 832-3 cells, a rat insulinoma cell line, are used.[1]
-
Pre-incubation: Cells are pre-incubated in a low-glucose (2.8 mM) Krebs-Ringer bicarbonate buffer (KRBH) for 2 hours.
-
Stimulation: Cells are then incubated for 2 hours in KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, in the presence or absence of GLP-1 peptides and this compound.
-
Insulin Measurement: The supernatant is collected, and insulin concentrations are determined using an insulin ELISA kit.
-
Data Analysis: Insulin secretion is normalized to the total protein content of the cells.
In Vivo Assays
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[1]
Protocol:
-
Animal Models: Male CD-1 mice, Sprague-Dawley rats, and beagle dogs are used.[1]
-
Administration: this compound is administered either intravenously (IV) or orally (PO).
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Analysis: Plasma concentrations of this compound are determined by LC-MS/MS.
-
Pharmacokinetic Parameters: Parameters such as Cmax, Tmax, AUC, and oral bioavailability are calculated using standard non-compartmental analysis.
The oGTT assesses the effect of this compound on glucose disposal in vivo.[1]
Protocol:
-
Animal Model: Gastric inhibitory polypeptide receptor knockout (GIPR KO) mice are used to isolate the effects on GLP-1R signaling.
-
Fasting: Mice are fasted overnight.
-
Dosing: this compound, sitagliptin (a DPP-4 inhibitor), or vehicle is administered orally.
-
Glucose Challenge: After a set pre-treatment time (e.g., 60 minutes), an oral bolus of glucose (e.g., 2 g/kg) is administered.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to assess the extent of glucose lowering.
Conclusion
This compound is a potent and orally bioavailable positive allosteric modulator of the GLP-1R with a biased signaling profile that favors the G-protein pathway.[1][5][6] Its ability to enhance the activity of the abundant but less active GLP-1 metabolite, GLP-1(9-36), presents a novel therapeutic approach.[1][5][8] The preclinical data strongly support its potential as a new oral therapy for the management of type 2 diabetes. Further clinical investigation is warranted to establish its safety and efficacy in humans.
References
- 1. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage | Semantic Scholar [semanticscholar.org]
- 3. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Metabolic response of Insulinoma 1E cells to glucose stimulation studied by fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
Preliminary In Vitro Profile of (S,R)-LSN3318839: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary in vitro studies of (S,R)-LSN3318839, a novel positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). The data and methodologies presented herein are compiled from publicly available scientific literature to facilitate further research and development in the field of metabolic diseases.
Core Findings: Enhanced GLP-1 Receptor Signaling
This compound has been identified as a potent and orally efficacious small molecule that selectively enhances the signaling of the GLP-1R, a key target in the treatment of type 2 diabetes.[1][2] Notably, it demonstrates a significant potentiation of the activity of GLP-1(9-36), the major circulating metabolite of GLP-1, which is typically considered a weak agonist.[2][3] This potentiation is biased towards G-protein signaling over β-arrestin recruitment, a characteristic that may offer a favorable therapeutic profile.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro functional assays, demonstrating the impact of this compound on GLP-1R signaling.
Table 1: Modulation of GLP-1(9-36) Potency in cAMP Accumulation Assays [3]
| LSN3318839 Concentration | GLP-1(9-36) EC50 (nM) | Fold Potentiation |
| 0 nM (Baseline) | 363.1 | - |
| 50 nM | 23.4 | 15.5 |
| 500 nM | 3.3 | 110.0 |
| 5000 nM | 0.4 | 891.3 |
Table 2: Effect of LSN3318839 on GLP-1(9-36) and GLP-1(7-36) Activity [3][6]
| Ligand | LSN3318839 Concentration | Observed Effect | Cell Line |
| GLP-1(9-36) | 0 - 19 µM | Enhances potency and efficacy | HEK293 |
| GLP-1(7-36) | Not specified | Modestly potentiates activity | HEK293 |
| GLP-1(9-36) | 1 - 3 µM | Significantly increases insulin secretion (in the presence of high glucose) | INS-1 832-3 |
Signaling Pathway and Mechanism of Action
This compound acts as a "molecular glue," binding to a distinct allosteric site within the transmembrane (TM) domains 1 and 2 (TM1-TM2) of the GLP-1R.[3][7] This binding event is proposed to induce a conformational change in the receptor that repositions the N-terminus of GLP-1(9-36), causing it to adopt a binding pose similar to that of the full agonist GLP-1(7-36).[3][7] This repositioning enhances the engagement of GLP-1(9-36) with the receptor's signaling machinery, leading to a significant potentiation of G-protein-mediated downstream signaling, primarily through the Gs/cAMP pathway.[3][4]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and information inferred from the available literature.
cAMP Accumulation Assay
This assay quantifies the intracellular cyclic adenosine monophosphate (cAMP) levels in response to GLP-1R activation.
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1R.
Methodology:
-
Cell Seeding: Seed HEK293-hGLP-1R cells in 96-well plates and culture until they reach approximately 80-90% confluency.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) in a serum-free medium for 30 minutes at 37°C to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of this compound, followed by the addition of a fixed concentration or a dose-response of GLP-1(9-36) or GLP-1(7-36).
-
Incubation: Incubate the plates for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
Detection: Determine the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE) according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 values using a non-linear regression model.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GLP-1R, a key event in receptor desensitization and an alternative signaling pathway.
Cell Line: A suitable host cell line (e.g., U2OS or CHO) engineered to co-express the human GLP-1R fused to a protein fragment (e.g., ProLink™) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
Methodology:
-
Cell Seeding: Seed the engineered cells in 96- or 384-well plates and culture overnight.
-
Compound Addition: Add varying concentrations of this compound followed by a fixed concentration of a GLP-1R agonist.
-
Incubation: Incubate the plates for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents containing the substrate for the complemented enzyme.
-
Signal Measurement: Measure the luminescence or fluorescence signal, which is proportional to the extent of β-arrestin recruitment, using a plate reader.
-
Data Analysis: Analyze the dose-response data to determine the potency and efficacy of the compound in promoting β-arrestin recruitment.
Insulin Secretion Assay
This assay assesses the ability of this compound to potentiate glucose-stimulated insulin secretion in a pancreatic beta-cell model.
Cell Line: INS-1 832-3 rat insulinoma cells.
Methodology:
-
Cell Seeding: Seed INS-1 832-3 cells in 24- or 48-well plates and culture to confluency.
-
Pre-incubation (Starvation): Wash the cells with a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer and pre-incubate in this buffer for 1-2 hours at 37°C.
-
Stimulation: Replace the pre-incubation buffer with KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) in the presence or absence of varying concentrations of this compound and GLP-1(9-36).
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the concentration of insulin in the supernatant using an ELISA or radioimmunoassay (RIA) kit.
-
Data Normalization: Normalize the insulin secretion data to the total protein content or DNA content of the cells in each well.
Experimental Workflow Visualization
The following diagram illustrates a typical in vitro screening cascade for the characterization of a GLP-1R PAM like this compound.
Conclusion
The preliminary in vitro data for this compound highlight its potential as a novel therapeutic agent for type 2 diabetes. Its unique mechanism of action, particularly its ability to rescue the activity of the abundant GLP-1 metabolite, GLP-1(9-36), presents a promising new approach to modulating the GLP-1 system. The biased signaling profile further suggests the potential for an improved side-effect profile compared to traditional GLP-1R agonists. Further investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 5. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Early Research on the Therapeutic Potential of (S,R)-LSN3318839: A Technical Guide
(S,R)-LSN3318839 has emerged as a significant small molecule in early-stage diabetes research. This technical guide provides an in-depth overview of its core mechanism, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of its pharmacological activity and evaluation workflow. Designed for researchers and drug development professionals, this document consolidates the foundational research concerning this novel therapeutic agent.
Core Concept: A Biased GLP-1R Positive Allosteric Modulator
This compound is an orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] Its primary therapeutic indication is for the treatment of type 2 diabetes.[1] The molecule operates through a sophisticated "molecular glue" mechanism, enhancing the activity of endogenous GLP-1 peptides at the GLP-1R.[1]
A key feature of LSN3318839 is its ability to significantly potentiate the activity of GLP-1(9-36)NH₂, a metabolite of GLP-1(7-36)NH₂ that is typically considered a weak partial agonist.[3][4][5] LSN3318839 increases both the potency and efficacy of GLP-1(9-36)NH₂, effectively converting it into a full agonist.[3][6] It also modestly enhances the activity of the full-length ligand, GLP-1(7-36)NH₂.[3][6]
Furthermore, LSN3318839 demonstrates biased agonism, preferentially stimulating G protein-coupled signaling pathways over β-arrestin recruitment.[3][4][5] This biased signaling is believed to be advantageous for therapeutic applications, potentially minimizing certain side effects associated with unbiased GLP-1R activation.
Quantitative Data
The following tables summarize the quantitative data from early preclinical research on this compound, focusing on its in vitro efficacy and in vivo pharmacokinetic properties.
Table 1: In Vitro Potentiation of GLP-1(9-36)NH₂ at the GLP-1R
This table presents the effect of increasing concentrations of LSN3318839 on the potency (EC₅₀) and maximum response (Eₘₐₓ) of GLP-1(9-36)NH₂ in a cAMP accumulation assay.
| LSN3318839 Concentration (nmol/L) | GLP-1(9-36) EC₅₀ (nmol/L) | Fold Enhancement in Potency | Maximum Response (% of GLP-1(7-36)) |
| 0 | 363.1 | - | 84.8% |
| 50 | 23.4 | 15.5x | 97.9% |
| 500 | 3.3 | 110x | 98.0% |
| 5000 | 0.4 | 891x | 96.9% |
| Data sourced from cryo-EM structural studies and cAMP accumulation assays.[4] |
Table 2: Pharmacokinetic Parameters of LSN3318839 in Preclinical Species
Pharmacokinetic studies were conducted in mice, rats, and dogs to evaluate the drug's profile. The compound exhibited low to moderate intravenous clearance across species.
| Species | Administration Route | Dose | Key Findings |
| CD-1 Mice | IV / Oral | Not Specified | Rapid absorption, calculated oral bioavailability. |
| Sprague-Dawley Rats | IV / Oral | Not Specified | Calculated oral bioavailability. Diastereomer detected in plasma. |
| Beagle Dogs | IV / Oral | Not Specified | Low to moderate intravenous clearance observed. |
| Data derived from pharmacokinetic studies outlined in the primary publication.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early research of this compound are provided below.
In Vitro cAMP Accumulation Assay
This assay was used to determine the potency and efficacy of GLP-1 peptides at the GLP-1R in the presence or absence of LSN3318839.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1R.
-
Protocol:
-
Cells are seeded in 24-well plates and grown to 60-80% confluency.
-
On the day of the experiment, the growth medium is replaced with a standard bath solution containing 0.1% bovine serum albumin (BSA) and 0.1 mmol/L diprotin A.
-
Cells are incubated with varying concentrations of GLP-1(7-36)NH₂ or GLP-1(9-36)NH₂ in the presence of fixed concentrations of LSN3318839 (e.g., 0, 50, 500, 5000 nmol/L) or vehicle control (DMSO).
-
The incubation is carried out for 15 minutes at 37°C.
-
Following incubation, cells are lysed using a lysis buffer (e.g., 0.25% dodecyltrimethylammonium bromide in sodium acetate buffer).
-
The intracellular cAMP concentration in the lysate is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data are normalized to the response of a saturating concentration of GLP-1(7-36)NH₂ and plotted to determine EC₅₀ and Eₘₐₓ values.
-
Ex Vivo Glucose-Dependent Insulin Secretion Assay
This assay assesses the ability of LSN3318839 to potentiate insulin secretion in a glucose-dependent manner.
-
Cell Line: INS-1 832-3 rat insulinoma cell line.
-
Protocol:
-
INS-1 832-3 cells are cultured under standard conditions.
-
Prior to the assay, cells are incubated in a low-glucose medium (e.g., 2.5 mM glucose) for 1-2 hours.
-
The medium is then replaced with solutions containing either low (2.5 mM) or high (e.g., 16 mM) glucose.
-
Test conditions include the addition of GLP-1(9-36)NH₂ in combination with LSN3318839 (e.g., 1-3 µM) or vehicle control.[2]
-
Cells are incubated for a defined period (e.g., 2 hours) at 37°C.
-
The supernatant is collected, and the concentration of secreted insulin is measured using a commercially available insulin ELISA kit.
-
In Vivo Oral Glucose Tolerance Test (oGTT)
This test evaluates the in vivo efficacy of LSN3318839 on glucose control in an animal model.
-
Animal Model: Gastric Inhibitory Polypeptide Receptor Knockout (GIPR KO) mice or other hyperglycemic mouse models.
-
Protocol:
-
Mice are fasted overnight (approximately 16-18 hours) with free access to water.
-
A baseline blood glucose measurement is taken from the tail vein (t=0).
-
This compound is administered via oral gavage at a specific dose (e.g., 30 mg/kg).[2] In combination studies, a DPP4 inhibitor like sitagliptin may be co-administered.
-
After a set period (e.g., 30 or 60 minutes) post-drug administration, a bolus of glucose (e.g., 1-2 g/kg body weight) is administered via oral gavage.
-
Blood glucose levels are subsequently measured from the tail vein at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.
-
The data are plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to assess the overall glucose excursion.
-
Visualizations
The following diagrams, generated using Graphviz DOT language, illustrate key concepts related to the mechanism and evaluation of this compound.
Signaling Pathway
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with (S,R)-LSN3318839
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experiments involving the novel GLP-1 receptor positive allosteric modulator (PAM), (S,R)-LSN3318839. This document outlines the methodologies for assessing the compound's efficacy in relevant animal models, focusing on its glucose-lowering effects.
Introduction
This compound is an orally bioavailable small molecule that acts as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4] It enhances the signaling of endogenous GLP-1, particularly its metabolite GLP-1(9-36), leading to potentiation of glucose-dependent insulin secretion.[1] In vivo studies have demonstrated its efficacy in reducing glucose excursion in mouse models, both alone and in combination with other antidiabetic agents like sitagliptin.[1][5][6]
Signaling Pathway of this compound
This compound exerts its effect by binding to an allosteric site on the GLP-1 receptor. This binding potentiates the receptor's response to endogenous ligands like GLP-1(7-36) and, most notably, its less active metabolite GLP-1(9-36). This enhanced signaling, primarily through the G-protein coupled pathway, leads to increased insulin secretion in a glucose-dependent manner.
Figure 1: Simplified signaling pathway of this compound at the GLP-1R.
In Vivo Experimental Protocols
The following protocols are based on published in vivo studies involving this compound and general best practices for similar research.
Animal Models
The primary animal model cited for in vivo efficacy studies of this compound is the Gastric Inhibitory Polypeptide Receptor Knockout (GIPR KO) mouse .[1][6] This model is utilized to isolate and emphasize the pharmacological effects mediated through the GLP-1 receptor pathway.
Oral Glucose Tolerance Test (oGTT)
The oGTT is a key experiment to evaluate the effect of this compound on glucose metabolism.
Objective: To assess the impact of this compound on glucose tolerance following an oral glucose challenge.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Glucose solution (e.g., 2 g/kg body weight)
-
GIPR KO mice
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Centrifuge
Protocol:
-
Animal Acclimatization: Acclimatize GIPR KO mice to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast the mice for 6 hours before the start of the oGTT, with free access to water.
-
Baseline Blood Glucose: At t = -30 minutes, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Compound Administration: At t = 0 minutes, administer this compound orally via gavage at a dose of 30 mg/kg.[1][6] A vehicle control group should receive the same volume of the vehicle solution.
-
Glucose Challenge: At t = 30 minutes, administer a glucose solution orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.
-
Glucose Measurement: Measure blood glucose levels at each time point using a glucometer.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for blood glucose levels for each treatment group.
Figure 2: Workflow for the Oral Glucose Tolerance Test (oGTT).
Combination Study with Sitagliptin
To investigate potential synergistic or additive effects, this compound can be co-administered with a DPP-4 inhibitor like sitagliptin.
Objective: To evaluate the combined effect of this compound and sitagliptin on glucose tolerance.
Protocol: This protocol follows the same steps as the oGTT described above, with the following modifications to the treatment groups:
-
Vehicle Control
-
This compound (30 mg/kg) alone
-
Sitagliptin alone
-
This compound (30 mg/kg) + Sitagliptin
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of this compound on Glucose Excursion in GIPR KO Mice (oGTT)
| Treatment Group | Dose (mg/kg) | Blood Glucose AUC (mg/dL*min) | % Reduction in Glucose Excursion vs. Vehicle |
| Vehicle | - | Insert Value | - |
| This compound | 30 | Insert Value | Calculate Value |
Note: The table should be populated with experimental data. A significant reduction in the blood glucose AUC for the LSN3318839 group compared to the vehicle group would indicate efficacy.[1][6]
Table 2: Additive Glucose-Lowering Effect of this compound with Sitagliptin
| Treatment Group | Dose (mg/kg) | Blood Glucose AUC (mg/dL*min) | % Reduction in Glucose Excursion vs. Vehicle |
| Vehicle | - | Insert Value | - |
| This compound | 30 | Insert Value | Calculate Value |
| Sitagliptin | Specify Dose | Insert Value | Calculate Value |
| This compound + Sitagliptin | 30 + Specify Dose | Insert Value | Calculate Value |
Note: An additive or synergistic effect would be demonstrated if the % reduction in glucose excursion for the combination group is significantly greater than that of either compound administered alone.[1]
Conclusion
The provided protocols and application notes offer a framework for conducting in vivo studies to evaluate the efficacy of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a comprehensive understanding of this novel GLP-1R positive allosteric modulator for potential therapeutic applications in type 2 diabetes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Insulin Response to Oral Glucose in GIP and GLP-1 Receptor Knockout Mice: Review of the Literature and Stepwise Glucose Dose Response Studies in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of GIPR in LEPR cells impairs glucose control by GIP and GIP:GLP-1 co-agonism without affecting body weight and food intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for Cell-Based Assays of (S,R)-LSN3318839 Activity
Introduction
(S,R)-LSN3318839 is an orally efficacious positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity.[1][2][3][4] Unlike direct agonists, this compound enhances the activity of endogenous GLP-1 receptor ligands. Its primary mechanism involves potentiating the activity of GLP-1(9-36)NH₂, a metabolite of GLP-1(7-36)NH₂ that is typically a weak partial agonist.[1][3][5] this compound repositions GLP-1(9-36) within the receptor binding pocket to mimic the conformation of the full agonist GLP-1(7-36), thereby significantly enhancing GLP-1R-mediated signal transduction.[2][5] This potentiation is biased towards G-protein signaling over β-arrestin recruitment.[1][3]
These application notes provide detailed protocols for cell-based assays designed to characterize the activity of this compound, focusing on its ability to modulate GLP-1R signaling. The primary assays described are the measurement of cyclic AMP (cAMP) accumulation, a direct downstream marker of GLP-1R activation, and glucose-stimulated insulin secretion (GSIS) in a pancreatic beta-cell line.
Signaling Pathway and Mechanism of Action
Upon activation by an agonist like GLP-1(7-36), the GLP-1R, a G-protein coupled receptor (GPCR), couples to the stimulatory G-protein (Gs). This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then trigger a cascade of downstream events, including the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), ultimately leading to glucose-dependent insulin secretion in pancreatic beta-cells. This compound acts by binding to an allosteric site on the GLP-1R, enhancing the binding and efficacy of orthosteric ligands like GLP-1(9-36).
Data Presentation
The activity of this compound is quantified by its ability to enhance the potency and/or efficacy of a GLP-1R agonist. The following table summarizes the reported effects on GLP-1(9-36)-mediated cAMP accumulation.
| Agonist | This compound Concentration | EC₅₀ of Agonist (nM) | Fold Enhancement in Potency | Maximal Response (% of GLP-1(7-36)) | Reference |
| GLP-1(9-36) | 0 nM | 363.1 | - | 84.8% | [3][5] |
| GLP-1(9-36) | 50 nM | 23.4 | 15.5 | 97.9% | [3][5] |
| GLP-1(9-36) | 500 nM | 3.3 | 110 | 98.0% | [3][5] |
| GLP-1(9-36) | 5000 nM | 0.4 | 891 | 96.9% | [3][5] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This assay measures the intracellular accumulation of cAMP in response to GLP-1R activation in the presence of this compound. It is the most direct method to quantify the potentiation of GLP-1(9-36) or other agonists.
Workflow Diagram
Materials
-
Cell Line: HEK293 cells stably expressing the human GLP-1 receptor (HEK293-GLP1R).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.
-
Compounds: this compound, GLP-1(9-36)NH₂, GLP-1(7-36)NH₂ (as a positive control).
-
cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or luminescence (e.g., Cisbio cAMP dynamic 2, Promega cAMP-Glo™).
-
Plate: White, opaque 96- or 384-well microplates suitable for luminescence or fluorescence reading.
Procedure
-
Cell Seeding:
-
Culture HEK293-GLP1R cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium.
-
Seed cells into the microplate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and GLP-1 peptides in DMSO and dilute further in assay buffer.
-
Create a serial dilution of GLP-1(9-36).
-
Prepare solutions containing each GLP-1(9-36) dilution mixed with a fixed concentration of this compound (e.g., 50 nM, 500 nM, 5000 nM). Also prepare a GLP-1(9-36) serial dilution without the PAM.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the prepared compound solutions to the respective wells. Include wells for a positive control (e.g., 1 µM GLP-1(7-36)) and a negative control (assay buffer only).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all measurements.
-
Normalize the data to the maximum response of the positive control (GLP-1(7-36)).
-
Plot the normalized response versus the log concentration of GLP-1(9-36) for each fixed concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
-
Calculate the fold shift in potency by dividing the EC₅₀ of GLP-1(9-36) alone by the EC₅₀ in the presence of the PAM.
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the functional consequence of GLP-1R potentiation in a more physiologically relevant context, using an insulin-secreting cell line.
Materials
-
Cell Line: INS-1 832-3 cells.[1]
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM β-mercaptoethanol, and 1% Penicillin-Streptomycin.
-
Starvation Medium: RPMI-1640 with 1 mM glucose and 0.1% BSA.
-
Stimulation Buffer: Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and varying concentrations of glucose (e.g., 2.8 mM for basal, 16.7 mM for high glucose).
-
Compounds: this compound, GLP-1(9-36)NH₂.
-
Insulin Detection Kit: A commercial insulin ELISA or HTRF kit.
-
Plate: Standard 24- or 48-well cell culture plates.
Procedure
-
Cell Seeding:
-
Seed INS-1 832-3 cells into a 24-well plate at an appropriate density and grow for 48-72 hours.
-
-
Starvation:
-
Wash the cells twice with PBS.
-
Incubate the cells in starvation medium for 2 hours at 37°C.
-
-
Pre-incubation:
-
Wash the cells twice with KRB buffer containing 2.8 mM glucose.
-
Pre-incubate the cells in this buffer for 30-60 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare stimulation buffers with basal (2.8 mM) and high (16.7 mM) glucose.
-
To the appropriate wells, add the test compounds:
-
High glucose + GLP-1(9-36)
-
High glucose + this compound
-
High glucose + GLP-1(9-36) + this compound[1]
-
Controls (basal and high glucose alone).
-
-
Incubate for 1-2 hours at 37°C.
-
-
Supernatant Collection:
-
After incubation, collect the supernatant from each well. Centrifuge to remove any detached cells.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the supernatant using an insulin detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the amount of secreted insulin to the total protein content or cell number in each well.
-
Compare the insulin secretion levels between the different treatment conditions. Assess the synergistic effect of this compound in combination with GLP-1(9-36) under high glucose conditions.
-
References
- 1. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,R)-LSN3318839 in Rodent Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R)-LSN3318839 is an orally efficacious positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1] As a PAM, it enhances the signaling of endogenous GLP-1, a key incretin hormone involved in glucose homeostasis. This document provides detailed application notes and protocols for the utilization of this compound in rodent models of diabetes, based on available preclinical research.
This compound acts as a "molecular glue," stabilizing the active conformation of the GLP-1R, particularly when bound to the GLP-1 metabolite, GLP-1(9-36)NH2. This potentiation of the GLP-1 pathway leads to glucose-dependent insulin secretion and has been shown to have robust glucose-lowering effects in animal models.[2][3] The compound demonstrates a bias towards G protein-coupled signaling over β-arrestin recruitment.[1][3] An important characteristic of this compound is its ability to lower blood glucose without significantly affecting body weight.[1]
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Potentiation of GLP-1 Metabolites by this compound
| GLP-1 Metabolite | This compound Concentration | Fold Enhancement in cAMP Accumulation | Reference |
| GLP-1(9-36) | 50 nM | 15-fold | [4][5] |
| GLP-1(9-36) | 500 nM | 110-fold | [4][5] |
| GLP-1(9-36) | 5000 nM | 891-fold | [4][5] |
Table 2: In Vivo Glucose-Lowering Effects of this compound in Rodent Models
| Rodent Model | Treatment | Dose | Key Findings | Reference |
| GIPR KO Mice | This compound | 30 mg/kg | Significantly reduced glucose excursion during an oral glucose tolerance test (oGTT). | [1] |
| GIPR KO Mice | This compound + Sitagliptin | 30 mg/kg + Sitagliptin | Additive glucose-lowering effect observed during an oGTT. | [1] |
| Diet-Induced Obese (DIO) Mice | This compound | Not specified | Glucose-lowering effect observed. | [1] |
| Diet-Induced Obese (DIO) Mice | This compound + Sitagliptin | Not specified | Additive glucose-lowering effect observed. | [1] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (oGTT) in Mice
This protocol describes the procedure for assessing the effect of this compound on glucose tolerance in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucose solution (e.g., 20% D-glucose in water)
-
Oral gavage needles (20-22 gauge for mice)
-
Blood glucose meter and test strips
-
Microcentrifuge tubes for blood collection
-
Animal scale
Procedure:
-
Animal Acclimation: House male GIPR knockout mice (or other relevant strain) under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the mice for 5-6 hours with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood sample (t=0 min) from the tail vein and measure blood glucose.
-
Compound Administration: Administer this compound orally via gavage at the desired dose (e.g., 30 mg/kg). The volume should not exceed 10 ml/kg. A vehicle control group should be included.
-
Glucose Challenge: 30-60 minutes after compound administration, administer a glucose solution (e.g., 2 g/kg) orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Measure blood glucose at each time point. The area under the curve (AUC) for glucose excursion can be calculated to assess the overall effect on glucose tolerance.
Protocol 2: Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a chronic study to evaluate the long-term effects of this compound on glycemic control in a DIO mouse model.
Materials:
-
This compound
-
Sitagliptin (optional, for combination studies)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Vehicle for oral administration
-
Equipment for blood glucose monitoring and body weight measurement
Procedure:
-
Induction of Obesity: Feed male C57BL/6J mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
Group Allocation: Randomize the DIO mice into treatment groups: Vehicle control, this compound, Sitagliptin (e.g., 10 mg/kg), and this compound + Sitagliptin.
-
Chronic Dosing: Administer the compounds orally once daily for a predetermined period (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight, food intake, and fasting blood glucose weekly.
-
Terminal Experiments: At the end of the treatment period, perform an oGTT (as described in Protocol 1) to assess glucose tolerance. Plasma insulin levels can also be measured to evaluate insulin sensitivity.
-
Tissue Collection: At the end of the study, tissues such as the pancreas, liver, and adipose tissue can be collected for further analysis (e.g., histology, gene expression).
Mandatory Visualization
Caption: GLP-1R signaling pathway modulated by this compound.
Caption: Experimental workflow for an oral glucose tolerance test (oGTT).
References
- 1. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Diabetic nephropathy amelioration by a low-dose sitagliptin in an animal model of type 2 diabetes (Zucker diabetic fatty rat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application of (S,R)-LSN3318839 in Insulin Secretion Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R)-LSN3318839 is an orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] Unlike direct GLP-1R agonists, this compound does not activate the receptor on its own. Instead, it enhances the potency and efficacy of endogenous GLP-1 and its metabolite, GLP-1(9-36), at the GLP-1R.[1][2] This mechanism of action presents a promising therapeutic strategy for type 2 diabetes by potentiating the natural physiological signaling of incretin hormones. Ex vivo experiments have demonstrated that the combination of GLP-1(9-36) and LSN3318839 elicits glucose-dependent insulin secretion comparable to that of the full agonist GLP-1(7-36).[1][2]
These application notes provide detailed protocols for utilizing this compound in in vitro insulin secretion assays, along with a summary of its reported effects and a visualization of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the modulatory effect of this compound on GLP-1R signaling.
Table 1: Potentiation of GLP-1(9-36)-Mediated cAMP Accumulation by this compound in HEK293 cells expressing human GLP-1R. [4]
| This compound Concentration | GLP-1(9-36) EC₅₀ (nM) | Fold Enhancement in Potency |
| 0 nM (Vehicle) | 363.1 | 1 |
| 50 nM | 23.4 | 15 |
| 500 nM | 3.3 | 110 |
| 5000 nM (5 µM) | 0.4 | 891 |
Table 2: Effect of this compound on Insulin Secretion in Pancreatic Beta-Cells.
| Cell Line | Condition | Observation |
| INS-1 832-3 cells | High Glucose + GLP-1(9-36) + this compound (1-3 µM) | Significant increase in insulin secretion.[3] |
| Pancreatic Islets (ex vivo) | High Glucose + GLP-1(9-36)NH₂ + this compound | Produces glucose-dependent insulin secretion similar to GLP-1(7-36)NH₂.[1][2] |
Signaling Pathway and Mechanism of Action
This compound acts as a "molecular glue," stabilizing the active conformation of the GLP-1R when bound to its endogenous ligands. This allosteric modulation enhances the G-protein-coupled signaling cascade, leading to amplified insulin secretion in a glucose-dependent manner.
Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 832-3 Cells
This protocol details the procedure for assessing the potentiation of GLP-1 peptide-mediated insulin secretion by this compound in a pancreatic beta-cell line.
Materials:
-
INS-1 832-3 cells
-
RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 10 mM HEPES, 25 mM NaHCO₃, and 0.2% BSA, pH 7.4
-
This compound stock solution (in DMSO)
-
GLP-1(7-36) and GLP-1(9-36) stock solutions (in sterile water or appropriate buffer)
-
Glucose solutions (low and high concentration, prepared in KRBH)
-
Insulin ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed INS-1 832-3 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and culture for 48 hours.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with PBS.
-
Pre-incubate the cells in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) for 2 hours at 37°C.
-
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add 500 µL of KRBH buffer with low (2.8 mM) or high (16.7 mM) glucose concentrations containing the test compounds to the respective wells. The treatment groups should include:
-
Vehicle control (low and high glucose)
-
GLP-1 peptide alone (e.g., 100 nM GLP-1(7-36) or GLP-1(9-36))
-
This compound alone (e.g., 1-3 µM)
-
GLP-1 peptide + this compound
-
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well and transfer to microcentrifuge tubes.
-
Centrifuge at 1000 x g for 5 minutes to pellet any detached cells.
-
Transfer the supernatant to new tubes and store at -80°C until insulin measurement.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion data to the total protein content of the cells in each well.
-
Calculate the fold-increase in insulin secretion for each treatment group relative to the vehicle control under the same glucose conditions.
-
Experimental Workflow Diagram
Discussion and Conclusion
This compound represents a novel approach to modulating GLP-1R activity for the potential treatment of type 2 diabetes. Its ability to significantly enhance the potency of the GLP-1 metabolite, GLP-1(9-36), transforms this otherwise weak partial agonist into a full agonist, thereby potentiating glucose-dependent insulin secretion. The provided protocols offer a framework for researchers to investigate the effects of this compound and similar GLP-1R PAMs on pancreatic beta-cell function. These in vitro assays are crucial for characterizing the pharmacological profile of such compounds and for advancing the development of new oral therapies for metabolic diseases. The glucose-dependent nature of its action, mediated through the potentiation of endogenous ligands, suggests a lower risk of hypoglycemia compared to conventional insulin secretagogues.
References
- 1. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Potency and Efficacy of (S,R)-LSN3318839
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the potency and efficacy of (S,R)-LSN3318839, a positive allosteric modulator (PAM) of the Glucagon-like Peptide-1 Receptor (GLP-1R).
Introduction
This compound is a small molecule that enhances the signaling of the GLP-1R in the presence of its endogenous ligands, such as GLP-1(7-36) and its metabolite GLP-1(9-36). It functions as a "molecular glue," stabilizing the active conformation of the receptor. This potentiation is biased towards G-protein signaling over β-arrestin recruitment, which may offer a favorable therapeutic profile for the treatment of type 2 diabetes. The following protocols describe key in vitro and in vivo assays to characterize the pharmacological activity of this compound and similar compounds.
Data Summary
The following tables summarize the quantitative data on the potency and efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy of this compound in cAMP Accumulation Assays
| Cell Line | Ligand | This compound Concentration | EC50 (nM) | Fold Potentiation | Emax (% of GLP-1(7-36)) |
| HEK293 | GLP-1(9-36) | 0 nM | 363.1 | - | 84.8% |
| HEK293 | GLP-1(9-36) | 50 nM | 23.4 | 15.5 | 97.9% |
| HEK293 | GLP-1(9-36) | 500 nM | 3.3 | 110 | 98.0% |
| HEK293 | GLP-1(9-36) | 5000 nM | 0.4 | 891 | 96.9% |
| HEK293 | GLP-1(7-36) | Various | Modest Potentiation | - | - |
Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (oGTT)
| Animal Model | Treatment | Dose (mg/kg) | Effect on Glucose Excursion |
| GIPR KO Mice | This compound | 30 | Significant reduction |
| GIPR KO Mice | This compound + Sitagliptin | 30 | Additive glucose-lowering effect |
Signaling Pathway
The diagram below illustrates the signaling pathway of the GLP-1 receptor and the modulatory effect of this compound.
Experimental Protocols
In Vitro Assays
This assay measures the ability of this compound to potentiate GLP-1 agonist-induced cyclic AMP production.
Materials:
-
HEK293 cells stably expressing human GLP-1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
This compound
-
GLP-1(9-36) and GLP-1(7-36)
-
cAMP detection kit (e.g., Cisbio cAMP dynamic 2 HTRF kit)
-
384-well white plates
Protocol:
-
Cell Seeding: Seed HEK293-GLP-1R cells in 384-well white plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and GLP-1 agonists in assay buffer.
-
Assay: a. Remove culture medium from the cells. b. Add 10 µL of this compound dilutions to the respective wells. c. Add 10 µL of GLP-1 agonist dilutions to the wells. For control wells, add assay buffer. d. Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: a. Following the manufacturer's instructions for the cAMP detection kit, add the lysis buffer and detection reagents. b. Incubate for 1 hour at room temperature. c. Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the EC50 and Emax values using a non-linear regression curve fit (log(agonist) vs. response).
This assay determines the extent to which this compound promotes the recruitment of β-arrestin to the GLP-1R, a measure of potential receptor desensitization and biased signaling.
Materials:
-
CHO-K1 or HEK293 cells co-expressing GLP-1R and a β-arrestin reporter system (e.g., DiscoverX PathHunter)
-
Assay buffer
-
This compound
-
GLP-1 agonists
-
Detection reagents for the specific reporter system
Protocol:
-
Cell Seeding: Seed the reporter cells in a 384-well white plate and incubate overnight.
-
Compound Addition: a. Add various concentrations of this compound to the cells. b. Add a fixed concentration (e.g., EC80) of a GLP-1 agonist. c. Incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., chemiluminescence).
-
Data Analysis: Determine the potency (EC50) and efficacy (Emax) of this compound in promoting β-arrestin recruitment.
This assay assesses the ability of this compound to enhance glucose-stimulated insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mice or rats)
-
Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
This compound
-
GLP-1(9-36)
-
Insulin ELISA kit
Protocol:
-
Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method.
-
Pre-incubation: Pre-incubate islets in KRB buffer with low glucose for 1 hour at 37°C.
-
Stimulation: a. Transfer groups of islets (e.g., 5-10 islets/well) to a 96-well plate. b. Add KRB buffer containing:
- Low glucose (negative control)
- High glucose (positive control)
- High glucose + GLP-1(9-36)
- High glucose + GLP-1(9-36) + various concentrations of this compound c. Incubate for 1 hour at 37°C.
-
Insulin Measurement: Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
Data Analysis: Normalize insulin secretion to the islet number or DNA content and compare the effects of different treatments.
In Vivo Efficacy Assay
This test evaluates the in vivo efficacy of this compound in improving glucose disposal.
Materials:
-
Male C57BL/6J or GIPR KO mice
-
This compound formulation for oral gavage
-
Glucose solution (e.g., 20% w/v in water)
-
Glucometer and test strips
-
Oral gavage needles
Protocol:
-
Fasting: Fast mice overnight (approximately 16 hours) with free access to water.
-
Baseline Measurement: At t = -30 minutes, measure baseline blood glucose from a tail snip.
-
Dosing: At t = 0 minutes, administer this compound or vehicle by oral gavage.
-
Glucose Challenge: At t = 30 minutes, administer a glucose solution (2 g/kg body weight) by oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion and compare between treatment groups.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for characterizing the potency and efficacy of this compound and other GLP-1R positive allosteric modulators. These assays are crucial for understanding the compound's mechanism of action, its potential for biased signaling, and its therapeutic efficacy in relevant physiological and disease models. Consistent and rigorous application of these methods will aid in the development of novel therapeutics for type 2 diabetes and other metabolic disorders.
Application Notes and Protocols for Co-administration of (S,R)-LSN3318839 with DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R)-LSN3318839 is an orally active, positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R)[1][2]. It functions by enhancing the potency and efficacy of the endogenous GLP-1 metabolite, GLP-1(9-36)NH₂, and modestly potentiating the activity of the full-length active form, GLP-1(7-36)NH₂[3][4][5][6]. This potentiation is biased towards G protein-coupled signaling over β-arrestin recruitment[3][5]. Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that increase the levels of active GLP-1(7-36)NH₂ by preventing its degradation[7][8].
The co-administration of this compound with a DPP-4 inhibitor, such as sitagliptin, presents a promising therapeutic strategy for type 2 diabetes. This combination therapy has been shown to produce an additive glucose-lowering effect in preclinical models[1][3]. The proposed mechanism involves the dual action of increasing the circulating levels of active GLP-1 with the DPP-4 inhibitor, while this compound enhances the signaling of both the active GLP-1 and its metabolite at the GLP-1R[3]. These application notes provide a summary of the preclinical data and detailed protocols for evaluating the synergistic effects of this combination.
Data Presentation
In Vitro Efficacy: Potentiation of GLP-1(9-36)-mediated cAMP Accumulation by this compound
The following table summarizes the effect of increasing concentrations of this compound on the potency (EC₅₀) of GLP-1(9-36) in stimulating cAMP accumulation in GLP-1R expressing cells.
| This compound Concentration (nmol/L) | GLP-1(9-36) EC₅₀ (nmol/L) | Fold Enhancement in Potency |
| 0 | 363.1 | 1x |
| 50 | 23.4 | 15.5x |
| 500 | 3.3 | 110x |
| 5000 | 0.4 | 891x |
Data extracted from research findings[9][10].
In Vivo Efficacy: Oral Glucose Tolerance Test (oGTT) in a Diabetic Mouse Model
This table presents representative data from an oral glucose tolerance test (oGTT) in a diabetic mouse model, comparing the effects of this compound, a DPP-4 inhibitor, and their combination on blood glucose levels.
| Treatment Group | Dose | AUC of Glucose Excursion (mg/dL*min) | % Reduction in Glucose Excursion vs. Vehicle |
| Vehicle | - | 18000 | 0% |
| This compound | 30 mg/kg | 12600 | 30% |
| DPP-4 Inhibitor (e.g., Sitagliptin) | 10 mg/kg | 13500 | 25% |
| This compound + DPP-4 Inhibitor | 30 mg/kg + 10 mg/kg | 8100 | 55% |
Note: The data presented in this table are illustrative and based on the described additive effects in the literature[1][3]. Actual results may vary depending on the specific experimental conditions.
Signaling Pathway and Experimental Workflow
GLP-1R Signaling Pathway with this compound and DPP-4 Inhibitor
Caption: GLP-1R signaling potentiation by this compound and a DPP-4 inhibitor.
Experimental Workflow for In Vivo Co-administration Study
Caption: Workflow for an in vivo oral glucose tolerance test.
Experimental Protocols
Protocol 1: In Vivo Oral Glucose Tolerance Test (oGTT)
Objective: To assess the in vivo efficacy of co-administering this compound and a DPP-4 inhibitor on glucose tolerance in a diabetic mouse model.
Materials:
-
Diabetic mice (e.g., db/db or diet-induced obese mice)
-
This compound
-
DPP-4 inhibitor (e.g., Sitagliptin)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated capillaries)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly assign mice to the following treatment groups (n=8-10 per group):
-
Group 1: Vehicle
-
Group 2: this compound (e.g., 30 mg/kg)
-
Group 3: DPP-4 inhibitor (e.g., 10 mg/kg)
-
Group 4: this compound + DPP-4 inhibitor
-
-
Fasting: Fast the mice overnight for 16 hours with free access to water.
-
Dosing: Administer the respective treatments orally via gavage 60 minutes before the glucose challenge.
-
Baseline Blood Sample (t=0): Take a baseline blood sample from the tail vein.
-
Glucose Challenge: Administer glucose solution (2 g/kg) orally via gavage.
-
Post-Glucose Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Blood Glucose Measurement: Measure blood glucose levels immediately using a glucometer.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for the glucose excursion for each group and perform statistical analysis (e.g., ANOVA).
Protocol 2: In Vitro cAMP Accumulation Assay
Objective: To determine the potentiation effect of this compound on GLP-1(9-36)-induced cAMP production in cells expressing GLP-1R.
Materials:
-
HEK293 cells stably expressing human GLP-1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
GLP-1(9-36) peptide
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
384-well white plates
Procedure:
-
Cell Seeding: Seed the GLP-1R expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and GLP-1(9-36) in assay buffer.
-
Assay:
-
Remove the culture medium from the cells.
-
Add varying concentrations of this compound to the wells.
-
Immediately add varying concentrations of GLP-1(9-36) to the wells.
-
Include control wells with vehicle and forskolin (positive control).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the concentration-response curves for GLP-1(9-36) in the presence and absence of this compound. Calculate the EC₅₀ values and determine the fold-shift in potency.
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To evaluate the effect of this compound and a DPP-4 inhibitor on glucose-stimulated insulin secretion from pancreatic beta-cells.
Materials:
-
INS-1E cells or isolated pancreatic islets
-
Culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with low glucose (2.8 mM) and high glucose (16.7 mM)
-
This compound
-
DPP-4 inhibitor
-
GLP-1(7-36) and GLP-1(9-36)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture INS-1E cells or islets to the desired confluency.
-
Pre-incubation: Wash the cells with KRBB containing low glucose and pre-incubate for 1-2 hours at 37°C.
-
Treatment: Replace the pre-incubation buffer with KRBB containing low or high glucose, along with the following treatments:
-
Vehicle
-
This compound
-
DPP-4 inhibitor
-
This compound + DPP-4 inhibitor
-
GLP-1(7-36) (positive control)
-
GLP-1(9-36)
-
GLP-1(9-36) + this compound
-
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number. Compare the insulin secretion levels across the different treatment groups under low and high glucose conditions.
References
- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 4. mmpc.org [mmpc.org]
- 5. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. A Duplexed High-Throughput Screen to Identify Allosteric Modulators of the Glucagon-Like Peptide 1 and Glucagon Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effect of (S,R)-LSN3318839 on Beta-Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R)-LSN3318839 is a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), a critical target in the management of type 2 diabetes.[1][2][3][4] This small molecule enhances the signaling of endogenous GLP-1 peptides, particularly the metabolite GLP-1(9-36), to potentiate glucose-dependent insulin secretion from pancreatic beta-cells.[1][3][4] These application notes provide detailed protocols for investigating the effects of this compound on beta-cell function, including its impact on intracellular signaling and insulin secretion, as well as in vivo glucose homeostasis.
Mechanism of Action
This compound acts as a molecular glue, stabilizing the active conformation of the GLP-1R in the presence of GLP-1 peptides.[2] It exhibits a significant potentiating effect on the otherwise weak agonist GLP-1(9-36), effectively converting it into a full agonist.[1][3] This allosteric modulation is biased towards G protein-coupled signaling over β-arrestin recruitment, which is a desirable characteristic for therapeutic agents.[1][3] The primary downstream effect in beta-cells is the enhanced production of cyclic AMP (cAMP), a key second messenger in the insulin secretion pathway.
Data Presentation
In Vitro Efficacy of this compound on GLP-1R Signaling
| Parameter | Agonist | This compound Concentration | EC50 (nM) | Fold Potentiation | Reference |
| cAMP Accumulation | GLP-1(9-36) | 0 nM | 363.1 | - | |
| 50 nM | 23.4 | 15.5 | |||
| 500 nM | 3.3 | 110 | |||
| 5000 nM | 0.41 | 891 | [5] | ||
| cAMP Accumulation | GLP-1(7-36) | Not specified | - | Modest Potentiation | [1][3] |
Effect of this compound on Insulin Secretion in INS-1 832-3 Cells
| Condition | Fold Increase in Insulin Secretion | Reference |
| GLP-1(9-36) + this compound | Significantly Increased | [1] |
| GLP-1(7-36) + this compound | Potentiated | [1] |
Signaling Pathway and Experimental Workflow
Caption: GLP-1R Signaling Pathway with this compound.
Caption: Experimental Workflow for Investigating this compound.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
Objective: To quantify the effect of this compound on GLP-1 peptide-mediated cAMP production in a beta-cell line.
Materials:
-
Cell culture medium (e.g., RPMI-1640) with standard supplements
-
Assay buffer (e.g., HBSS with 0.1% BSA and 5 mM HEPES)
-
This compound
-
GLP-1(9-36) and GLP-1(7-36) peptides
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit)
-
384-well white opaque plates
Procedure:
-
Cell Culture: Culture INS-1 832-3 cells in a T75 flask until confluent.
-
Cell Seeding: Harvest cells and seed them into a 384-well plate at a density of 6 x 10^5 cells/mL (5 µL/well).
-
Compound Preparation: Prepare serial dilutions of GLP-1 peptides and this compound in assay buffer.
-
Treatment: Add 5 µL of the compound solutions to the cells. Include wells with vehicle control and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Incubate for 40 minutes at room temperature.
-
Lysis and Detection: Add the cAMP detection reagents from the assay kit according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., for time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Data Analysis: Calculate the cAMP concentration for each well based on a standard curve. Plot dose-response curves and determine EC50 values.
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To measure the potentiation of glucose- and GLP-1-stimulated insulin secretion by this compound in a beta-cell line.
Materials:
-
INS-1 832-3 cells
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.2% BSA, supplemented with different glucose concentrations (e.g., 3 mM and 15 mM)
-
This compound
-
GLP-1(9-36) and GLP-1(7-36) peptides
-
Insulin ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed INS-1 832-3 cells in 24-well plates and culture until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells with a pre-incubation buffer (KRBH with low glucose, e.g., 3 mM) and incubate for 1-2 hours to allow the cells to return to a basal state.
-
Stimulation: Replace the pre-incubation buffer with stimulation buffer containing low (3 mM) or high (15 mM) glucose, with or without GLP-1 peptides and/or this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: Collect the supernatant from each well, which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Express the results as fold-change over the basal (low glucose) condition.
Protocol 3: In Vivo Oral Glucose Tolerance Test (oGTT) in Mice
Objective: To assess the in vivo efficacy of this compound on glucose disposal.
Materials:
-
GIPR KO mice (to isolate the GLP-1R-specific effects)[1]
-
This compound
-
Sitagliptin (DPP-4 inhibitor, optional for combination studies)
-
Glucose solution (20% Dextrose)
-
Glucometer and test strips
-
Blood collection tubes (for insulin measurement)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the mice to handling. Fast the mice for 5-6 hours before the experiment, with free access to water.[1]
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) and/or sitagliptin via oral gavage.
-
Baseline Blood Sample (t=0): After a set time post-drug administration (e.g., 30-60 minutes), take a baseline blood sample from the tail vein to measure blood glucose and plasma insulin.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose and Insulin Measurement: Measure blood glucose immediately using a glucometer. Process the remaining blood to plasma for subsequent insulin measurement by ELISA.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion to quantify the effect on glucose tolerance.
Conclusion
This compound represents a promising approach to enhancing beta-cell function by allosterically modulating the GLP-1R. The protocols outlined above provide a framework for the comprehensive investigation of its effects, from intracellular signaling to in vivo glucose homeostasis. These studies are crucial for the further development and characterization of this and other GLP-1R PAMs as potential therapeutics for type 2 diabetes.
References
- 1. vmmpc.org [vmmpc.org]
- 2. GitHub - mrseanryan/gpt-workflow: Generate workflows (for flowcharts or low code) via LLM. Also describe workflow given in DOT. [github.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cellosaurus cell line INS-1 832/3 (CVCL_ZL55) [cellosaurus.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Exploring GLP-1R Biased Agonism with (S,R)-LSN3318839: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity. Activation of GLP-1R by its endogenous ligand, GLP-1, triggers a cascade of intracellular signaling events, primarily through the Gs protein pathway leading to cyclic AMP (cAMP) production, which is associated with beneficial effects on glucose homeostasis. However, GLP-1R activation can also lead to the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as G-protein independent signaling. The concept of "biased agonism" suggests that certain ligands can selectively activate one signaling pathway over another, offering the potential for more targeted therapeutics with improved efficacy and reduced side effects.
(S,R)-LSN3318839 is a novel small molecule positive allosteric modulator (PAM) of the GLP-1R.[1][2][3] It exhibits biased agonism by preferentially enhancing G-protein coupled signaling over β-arrestin recruitment.[1][4][5] This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound to investigate GLP-1R biased agonism.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on GLP-1R signaling pathways.
Table 1: Effect of this compound on GLP-1(9-36)-Mediated cAMP Accumulation [6][7]
| This compound Concentration (nmol/L) | GLP-1(9-36) EC50 (nmol/L) | Fold Enhancement in Potency | Maximum Response (% of GLP-1(7-36)) |
| 0 | 363.1 | - | 84.8% |
| 50 | 23.4 | 15 | 97.9% |
| 500 | 3.3 | 110 | 98.0% |
| 5000 | 0.4 | 891 | 96.9% |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the key signaling pathways and a general experimental workflow for studying biased agonism.
GLP-1R Gs-cAMP Signaling Pathway.
GLP-1R β-Arrestin Signaling Pathway.
Experimental Workflow for Biased Agonism Study.
Experimental Protocols
Here are detailed protocols for key experiments to characterize the biased agonism of this compound at the GLP-1R.
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the potentiation of GLP-1R-mediated cAMP production by this compound.
Materials:
-
HEK293 cells stably expressing the human GLP-1R (or other suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).
-
This compound.
-
GLP-1(9-36) and GLP-1(7-36) peptides.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay, or similar).
-
384-well white opaque microplates.
-
Plate reader capable of measuring the assay kit's signal (e.g., luminescence or fluorescence).
Procedure:
-
Cell Culture: Culture HEK293-GLP-1R cells in T175 flasks until they reach 80-90% confluency.
-
Cell Plating:
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in an appropriate volume of assay buffer.
-
Seed 2,000-5,000 cells per well in a 384-well plate.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations (e.g., 50, 500, and 5000 nmol/L).
-
Prepare serial dilutions of GLP-1(9-36) and GLP-1(7-36) in assay buffer.
-
-
Assay Protocol:
-
Add the diluted this compound or vehicle to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add the serially diluted GLP-1 peptides to the wells.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Add the cAMP assay reagents according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-2 hours) at room temperature.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of a maximal concentration of GLP-1(7-36).
-
Plot the concentration-response curves using a non-linear regression model to determine EC50 and Emax values.
-
Protocol 2: In Vitro β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol measures the recruitment of β-arrestin to the GLP-1R upon ligand stimulation.
Materials:
-
PathHunter® β-arrestin cell line co-expressing GLP-1R-ProLink™ and β-arrestin-Enzyme Acceptor.
-
PathHunter® detection reagents.
-
Cell culture medium.
-
Assay buffer.
-
This compound.
-
GLP-1(9-36) and GLP-1(7-36) peptides.
-
384-well white opaque microplates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Follow the manufacturer's protocol for plating the PathHunter® cells in a 384-well plate. Typically, cells are seeded 24 hours before the assay.[8]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and GLP-1 peptides in assay buffer.
-
-
Assay Protocol:
-
Add the diluted compounds to the cells.
-
Incubate for 90-180 minutes at 37°C in a humidified incubator.[8]
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add the PathHunter® detection reagents as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.[8]
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the response of a known GLP-1R agonist that induces robust β-arrestin recruitment.
-
Plot concentration-response curves and determine EC50 and Emax values.
-
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol assesses the in vivo efficacy of this compound on glucose regulation.
Materials:
-
Male C57BL/6J mice (or other appropriate model).
-
This compound formulation for oral gavage.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Handheld glucometer and test strips.
-
Blood collection supplies (e.g., lancets, capillary tubes).
Procedure:
-
Acclimation and Fasting:
-
Acclimate mice to handling for at least 3 days prior to the study.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
-
Compound Administration:
-
Record the body weight of each mouse.
-
Administer this compound or vehicle via oral gavage at a specific time point before the glucose challenge (e.g., 30-60 minutes).
-
-
Baseline Blood Glucose:
-
At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose.
-
-
Glucose Challenge:
-
Immediately after the baseline reading, administer the glucose solution via oral gavage.
-
-
Blood Glucose Monitoring:
-
Data Analysis:
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion profile.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the treatment groups to the vehicle control.
-
Conclusion
This compound serves as a valuable pharmacological tool to explore the nuances of GLP-1R biased agonism. The provided data and protocols offer a framework for researchers to investigate how preferential activation of the Gs-cAMP pathway, independent of significant β-arrestin recruitment, translates from in vitro cellular responses to in vivo physiological effects. Understanding the mechanisms of biased agonists like this compound will be instrumental in the development of next-generation therapeutics for metabolic diseases with improved clinical profiles.
References
- 1. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of β-cell GLP-1 signaling in glucose regulation and response to diabetes drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The VIP/VPAC1R Pathway Regulates Energy and Glucose Homeostasis by Modulating GLP-1, Glucagon, Leptin and PYY Levels in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S,R)-LSN3318839 Experiments
This guide provides troubleshooting tips and answers to frequently asked questions for researchers working with (S,R)-LSN3318839, a positive allosteric modulator (PAM) of the Glucagon-like Peptide-1 Receptor (GLP-1R).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, biased positive allosteric modulator (PAM) of the GLP-1 receptor.[1] It functions by binding to the GLP-1R and enhancing the potency and efficacy of endogenous GLP-1 peptides, particularly the metabolite GLP-1(9-36)NH₂, transforming it into a full agonist.[2][3][4] This potentiation is biased towards the G-protein signaling pathway, leading to increased cAMP accumulation and subsequent glucose-dependent insulin secretion, while having minimal effect on β-arrestin recruitment.[2][4]
Caption: Signaling pathway of this compound at the GLP-1R.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: Proper handling is critical for experimental success. This compound has limited solubility. For stock solutions, use newly opened, non-hygroscopic DMSO.[1] Warming and heating to 60°C with sonication may be required to fully dissolve the compound.[1] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1][5]
Q3: Why am I observing weak or no activity in my in vitro assay?
A3: This is a common issue and can stem from several factors:
-
Missing Co-agonist: this compound is a PAM and requires the presence of a GLP-1R agonist to function. Its effect is most pronounced when co-administered with the weak agonist GLP-1(9-36).[2][6] It only modestly potentiates the full agonist GLP-1(7-36).[2]
-
Incorrect Endpoint: The compound is a biased modulator that preferentially enhances G-protein signaling.[2][4] Assays should focus on measuring cAMP accumulation. Assays measuring only β-arrestin recruitment may show minimal to no effect.[2]
-
Cell Line: Ensure your cell line, such as HEK293 or INS-1 832-3, is properly expressing the human GLP-1 receptor.[1][2]
Q4: What are typical effective concentrations and doses for experiments?
A4:
-
In Vitro: Effective concentrations for potentiating GLP-1(9-36) in cAMP assays range from 50 nM to 5 µM.[3][6] In insulin secretion assays using INS-1 832-3 cells, concentrations of 1-3 µM have been shown to be effective in the presence of GLP-1(9-36).[1][7]
-
In Vivo: In oral glucose tolerance tests (oGTTs) in mice, oral doses of 10-30 mg/kg have demonstrated a significant glucose-lowering effect.[1][2]
Troubleshooting Guides
Problem: Poor Solubility and Compound Precipitation
| Cause | Recommended Solution |
| Improper Solvent | Use high-quality, anhydrous DMSO for stock solutions. The compound is sparingly soluble in DMSO (1-10 mg/mL) and only slightly soluble in acetonitrile (0.1-1 mg/mL).[1][7] |
| Hygroscopic (Wet) DMSO | Use a fresh, newly opened bottle of DMSO, as water content can significantly reduce solubility.[1] |
| Precipitation at Room Temp | Gentle warming and heating up to 60°C, along with sonication, can aid dissolution.[1] Prepare solutions fresh when possible. |
| Incorrect Storage | Aliquot stock solutions to avoid freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months).[1][5] |
Problem: Inconsistent or No Activity in In Vitro Assays
This issue is often related to experimental design. Follow this logic to diagnose the problem.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing (S,R)-LSN3318839 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of (S,R)-LSN3318839 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] Its primary mechanism involves enhancing the signaling of the GLP-1R, particularly in response to the GLP-1 metabolite, GLP-1(9-36).[1][3] It potentiates G protein-coupled signaling over β-arrestin recruitment.[1][3] This leads to glucose-dependent insulin secretion and has a glucose-lowering effect.[1][4][3]
Q2: What is a recommended starting dose for in vivo studies with this compound?
Based on published literature, a dose of 30 mg/kg administered orally has been shown to be effective in reducing glucose excursion in oral glucose tolerance tests (oGTTs) in mice.[1] However, this should be considered a starting point. The optimal dose for your specific study will depend on the animal model, the endpoint being measured, and the formulation used. A pilot dose-range finding study is highly recommended to determine the optimal dose for your experimental conditions.[5][6]
Q3: How do I design a dose-range finding study for this compound?
A dose-range finding study helps establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[6]
-
Dose Selection: Start with a range of doses around the reported effective dose (e.g., 10 mg/kg, 30 mg/kg, and 100 mg/kg).
-
Animal Groups: Use a small number of animals per group (n=3-5).
-
Parameters to Monitor:
-
Efficacy: Measure the desired therapeutic effect (e.g., blood glucose levels, insulin secretion).
-
Toxicity: Observe for any adverse effects, such as changes in body weight, behavior, or food and water intake.
-
-
Data Analysis: Plot the dose-response curve to identify the MED and MTD.[7]
Q4: What are the known pharmacokinetic properties of this compound?
Pharmacokinetic studies have been conducted in mice, rats, and dogs.[1] In mice, this compound has shown rapid absorption after oral administration.[1] It was developed to have optimized pharmacokinetic properties compared to earlier compounds.[1] Specific parameters from a study in different species are summarized below.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound
| Species | Dose | Route of Administration | Effect | Reference |
| GIPR KO Mice | 30 mg/kg | Oral | Significantly reduced glucose excursion in oGTT | [1] |
| Hyperglycemic Mice | 10-30 mg/kg | Oral | Hypoglycemic effect | [4] |
Table 2: In Vitro Potentiation of GLP-1 Metabolites by this compound
| GLP-1 Metabolite | LSN3318839 Concentration | Effect on EC50 | Cell Line | Reference |
| GLP-1(9–36) | 50 nM | Shifted from 363 nM to 23 nM | GLP-1R-expressed HEK293 cells | [8] |
| GLP-1(9–36) | 500 nM | Shifted from 363 nM to 3.3 nM | GLP-1R-expressed HEK293 cells | [9] |
| GLP-1(9–36) | 5000 nM | Shifted from 363 nM to 0.4 nM | GLP-1R-expressed HEK293 cells | [9] |
| GLP-1(7–36) | 1-3 µM | Increased insulin secretion in combination with GLP-1(9-36) | INS-1 832-3 cells | [4] |
Troubleshooting Guide
Issue 1: Lack of Efficacy or High Variability in Results
| Potential Cause | Troubleshooting Step |
| Suboptimal Dose | Conduct a dose-response study to determine the MED for your specific model and endpoint.[6] |
| Poor Bioavailability | Ensure proper formulation and route of administration. For oral dosing, consider the fasting state of the animals. |
| Inconsistent Dosing | Standardize the dosing procedure, including the time of day and technique. Normalize the dose to the body weight of each animal.[10] |
| Biological Variability | Increase the number of animals per group to improve statistical power. Ensure animals are age- and sex-matched.[10][11] |
| Compound Stability | Verify the stability of your this compound stock solution. Store at -80°C for up to 6 months or -20°C for up to 1 month.[4] |
Issue 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Step |
| Dose is too High | Reduce the dose to determine if the toxicity is dose-dependent.[10] Refer to your dose-range finding study to establish the MTD. |
| Off-Target Effects | While this compound is a specific GLP-1R PAM, off-target effects are always a possibility with novel compounds.[10] Carefully document and analyze any unexpected phenotypes. |
| Vehicle Toxicity | Administer a vehicle-only control group to rule out any adverse effects from the delivery vehicle.[12] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (oGTT) in Mice
-
Animal Preparation: Fast male GIPR knockout (KO) mice overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer this compound (e.g., 30 mg/kg) or vehicle orally (p.o.) by gavage. A co-administration group with a DPP4 inhibitor like sitagliptin can also be included.[1]
-
Glucose Challenge: 30 minutes after compound administration, administer a 2 g/kg glucose solution intraperitoneally (i.p.) or orally (p.o.).
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 0, 15, 30, 60, and 120 minutes post-glucose challenge.
-
Analysis: Measure blood glucose levels using a glucometer. Calculate the area under the curve (AUC) for glucose excursion to assess the compound's effect.
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tackling In Vivo Experimental Design [modernvivo.com]
- 12. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the solubility of (S,R)-LSN3318839 for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with (S,R)-LSN3318839 in in vitro assays, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] It functions by enhancing the potency and efficacy of the endogenous GLP-1 metabolite, GLP-1(9-36), and to a lesser extent, the full-length ligand, GLP-1(7-36).[3][4][5] This potentiation of GLP-1R signaling, primarily through the G-protein coupled pathway, leads to increased insulin secretion in a glucose-dependent manner, making it a compound of interest for type 2 diabetes research.[1][4][5]
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic compound with poor aqueous solubility. It is sparingly soluble in acetonitrile (0.1-1 mg/mL) and has a higher solubility in dimethyl sulfoxide (DMSO).[6] One supplier reports a solubility of up to 10 mg/mL (20.82 mM) in DMSO, which may require ultrasonication and warming to 60°C to achieve complete dissolution.[1]
Q3: My this compound is precipitating when I dilute my DMSO stock into aqueous cell culture medium. Why is this happening and how can I prevent it?
This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs because the compound's solubility limit is exceeded when the highly solubilizing DMSO environment is rapidly replaced by the aqueous environment of the culture medium. To prevent this, consider the following:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, as higher concentrations can be cytotoxic.[7][8]
-
Use a stepwise dilution method: Instead of a single large dilution, perform a serial dilution of the DMSO stock in pre-warmed (37°C) aqueous buffer or medium. This gradual change in the solvent environment can help maintain solubility.
-
Ensure rapid mixing: Add the compound's stock solution dropwise to the aqueous medium while vortexing or stirring to avoid localized high concentrations that can trigger precipitation.
-
Consider co-solvents: In some cases, a mixture of solvents can improve solubility. However, the compatibility of any co-solvent with your specific assay must be validated.[9]
Troubleshooting Guide: Compound Precipitation
This guide addresses common precipitation issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer/media. | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your specific assay medium. |
| Rapid solvent exchange from DMSO to the aqueous environment. | Use a stepwise dilution protocol. Pre-warm the aqueous medium to 37°C and add the DMSO stock solution slowly while vortexing. | |
| Precipitation observed in the DMSO stock solution. | The DMSO may have absorbed moisture, reducing its solvating capacity. | Use fresh, anhydrous, high-purity DMSO. Store DMSO in small, tightly sealed aliquots to minimize moisture absorption. |
| The compound has precipitated out of solution upon storage. | Gently warm the stock solution to 37-60°C and vortex or sonicate to redissolve the compound before use. Always visually inspect the stock solution for any precipitate before making dilutions. | |
| Time-dependent precipitation in cell culture media during incubation. | The compound may be unstable or interacting with components in the cell culture medium over time. | Reduce the incubation time if experimentally feasible. Consider reducing the serum (e.g., FBS) concentration, as the compound may bind to serum proteins and form insoluble complexes. |
| The compound is in a supersaturated state and is not thermodynamically stable. | Consider using solubility-enhancing excipients like cyclodextrins, if compatible with your assay. |
Data Presentation: Solubility of this compound
Quantitative solubility data for this compound in a range of solvents is not extensively published. The following table summarizes the available information. It is highly recommended to empirically determine the solubility in your specific assay buffer.
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10 mg/mL (Slightly Soluble) | - |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (20.82 mM) | Requires ultrasonication and warming to 60°C for complete dissolution. Use of newly opened, hygroscopic DMSO is recommended.[1] |
| Acetonitrile | 0.1-1 mg/mL (Slightly Soluble)[6] | - |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poorly soluble | Prone to precipitation upon dilution from organic stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, warm the solution in a 37-60°C water bath for 5-10 minutes, followed by further vortexing. An ultrasonic bath can also be used to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Stored at -80°C, the stock solution is stable for at least 6 months.[1]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the 10 mM stock solution in pure DMSO to create intermediate stock concentrations. This allows for the addition of a small, consistent volume of DMSO to each experimental condition, keeping the final DMSO concentration low and uniform.
-
Pre-warm the cell culture medium or assay buffer to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the appropriate DMSO intermediate stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to mix for an additional 30 seconds.
-
Visually inspect the final working solution for any signs of precipitation or turbidity before adding it to the cells.
-
Important: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects on the assay. The final DMSO concentration should ideally be kept below 0.5%.[7][8]
Mandatory Visualizations
GLP-1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascades activated by the GLP-1 receptor upon agonist binding, which is potentiated by this compound.
Caption: GLP-1R signaling pathway activated by agonists and potentiated by this compound.
Experimental Workflow for Preparing Working Solutions
This workflow outlines the key steps and decision points for preparing a soluble working solution of this compound for in vitro assays.
Caption: Workflow for preparing this compound working solutions for in vitro assays.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting unexpected results with (S,R)-LSN3318839
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R)-LSN3318839, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the GLP-1 receptor.[1][2][3][4][5] It does not activate the receptor on its own but enhances the signaling of endogenous GLP-1 peptides.[1][3][4] Specifically, it increases the potency and efficacy of the GLP-1 metabolite, GLP-1(9-36)NH2, effectively converting it into a full agonist.[1][3][4] It also modestly potentiates the activity of the full-length ligand, GLP-1(7-36)NH2.[1][3][4] The mechanism involves binding to an allosteric site on the GLP-1R and repositioning GLP-1(9-36) to a binding pose that is more similar to that of the full agonist GLP-1(7-36), thereby enhancing signal transduction.[6][7]
Q2: What is the signaling bias of this compound?
A2: this compound is a biased agonist. It preferentially enhances G protein-coupled signaling (e.g., cAMP accumulation) over β-arrestin recruitment.[1][3][4] This biased agonism is a key feature of its pharmacological profile.
Q3: In which cell lines has this compound been tested?
A3: this compound has been characterized in cell lines such as HEK293 cells expressing the GLP-1R and the insulinoma cell line INS-1 832-3.[1][8]
Q4: What are the recommended in vitro applications for this compound?
A4: Recommended in vitro applications include cAMP accumulation assays, β-arrestin recruitment assays, and insulin secretion assays to study GLP-1R signaling and function.[1]
Q5: Is this compound orally bioavailable?
A5: Yes, this compound is an orally efficacious compound and has been tested in in vivo models using oral administration.[1][8]
Troubleshooting Guides
Issue 1: Lower than expected potentiation of GLP-1(9-36) in a cAMP assay.
| Possible Cause | Troubleshooting Steps |
| Suboptimal concentration of GLP-1(9-36) | Perform a dose-response curve of GLP-1(9-36) to determine its EC20-EC50 in your assay system. Use this concentration for potentiation experiments. |
| Cell line variability | Ensure the cell line expresses sufficient levels of functional GLP-1R. Passage number and cell health can impact receptor expression and signaling. |
| Assay conditions | Optimize assay parameters such as incubation time, temperature, and the concentration of phosphodiesterase (PDE) inhibitors (if used). |
| Compound integrity | Verify the concentration and integrity of your this compound stock solution. Improper storage can lead to degradation. |
Issue 2: High background signal in the absence of GLP-1 peptides.
| Possible Cause | Troubleshooting Steps |
| Basal receptor activity | Some cell lines may have high basal GLP-1R activity. Ensure you are comparing the this compound effect to a vehicle control in the absence of a GLP-1 peptide. |
| Assay artifacts | Rule out interference of the compound with your assay detection method (e.g., fluorescence or luminescence). Run a control without cells to check for compound-related artifacts. |
| Contamination | Ensure media and reagents are free from contaminants that could stimulate cAMP production. |
Issue 3: Inconsistent results in insulin secretion assays.
| Possible Cause | Troubleshooting Steps |
| Glucose concentration | The potentiation of insulin secretion by this compound in combination with GLP-1(9-36) is glucose-dependent.[1][3][4] Ensure you are using an appropriate glucose concentration to stimulate secretion. |
| Cell health and density | Use INS-1 832-3 cells at an optimal passage number and confluency. Over-confluent or unhealthy cells will respond poorly. |
| Pre-incubation steps | Ensure proper pre-incubation steps to starve the cells and establish a baseline before stimulation. |
Quantitative Data Summary
Table 1: In Vitro Potentiation of GLP-1 Peptides by this compound in cAMP Accumulation Assays
| Peptide | This compound Conc. (nM) | EC50 of Peptide (nM) | Fold Enhancement in Potency |
| GLP-1(9-36) | 0 | 363.1 | - |
| 50 | 23.4 | 15 | |
| 500 | 3.3 | 110 | |
| 5000 | 0.4 | 891 | |
| Data is illustrative and based on published findings.[6] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
-
Cell Plating: Plate HEK293 cells stably expressing the human GLP-1R in 96-well plates and grow to 80-90% confluency.
-
Assay Medium: Aspirate growth medium and replace with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX). Incubate for 30 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound followed by a fixed concentration (e.g., EC20) of GLP-1(9-36) or GLP-1(7-36).
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the peptide concentration and fit to a sigmoidal dose-response curve to determine EC50 values.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Plating: Plate INS-1 832-3 cells in 24-well plates and culture until they reach an appropriate density.
-
Starvation: Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.5 mM) and incubate for 1-2 hours at 37°C.
-
Stimulation: Replace the starvation buffer with KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) and the desired concentrations of this compound and GLP-1(9-36).
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or RIA kit.
-
Data Normalization: Normalize the insulin secretion data to the total protein content or DNA content of the cells in each well.
Visualizations
Caption: Signaling pathway of GLP-1R modulation by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LSN3318839|CAS |DC Chemicals [dcchemicals.com]
- 6. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
How to control for off-target effects of (S,R)-LSN3318839
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for potential off-target effects and ensure the specificity of their experiments involving (S,R)-LSN3318839.
Understanding this compound
This compound is an orally active, positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). [1][2][3][4] Its primary mechanism of action is to enhance the potency and efficacy of endogenous GLP-1R ligands, such as GLP-1(7-36) and its metabolite GLP-1(9-36), in activating GLP-1R signaling.[1][3][5][6] It functions as a "molecular glue," stabilizing the active conformation of the receptor in the presence of its ligand.[2] This potentiation is biased towards G protein signaling over β-arrestin recruitment.[1][3][6]
Frequently Asked Questions (FAQs)
Q1: What are the potential "off-target" effects of this compound?
A1: For a positive allosteric modulator like this compound, "off-target" effects can be categorized in two ways:
-
Effects on other receptors: This involves the compound binding to and modulating the activity of receptors other than GLP-1R.
-
Unintended consequences of on-target activity: This includes unexpected physiological responses resulting from the potentiation of GLP-1R signaling in specific tissues or cell types, or the biased signaling profile of the compound.
Current literature suggests that this compound is selective for GLP-1R.[5][7] However, it is crucial to experimentally verify its specificity in your system.
Q2: How can I confirm that the observed effects in my experiment are mediated by GLP-1R?
A2: To confirm that the effects of this compound are on-target, you should perform control experiments using cells or animals where GLP-1R is absent or blocked.
-
GLP-1R Knockout/Knockdown Cells or Animals: The most definitive control is to use a GLP-1R knockout (KO) or knockdown (KD) model. This compound should have no effect in these systems.[6]
-
GLP-1R Antagonists: Pre-treatment with a known GLP-1R antagonist should block the effects of this compound in the presence of a GLP-1R agonist.
Q3: My results show a weaker than expected potentiation of GLP-1R signaling. What could be the issue?
A3: Several factors could contribute to a weaker than expected effect:
-
Endogenous Ligand Concentration: As a PAM, the activity of this compound is dependent on the presence of an endogenous GLP-1R agonist.[1][3] Ensure that a sufficient concentration of GLP-1(7-36) or GLP-1(9-36) is present in your assay.
-
Cellular Context: The expression level of GLP-1R and downstream signaling components in your cell line can influence the magnitude of the response.
-
Compound Stability and Solubility: Ensure the compound is fully dissolved and has not degraded. Prepare fresh solutions for each experiment.
Q4: I am observing effects of this compound even without adding an exogenous GLP-1R agonist. Why is this happening?
A4: This could be due to the presence of endogenous GLP-1 produced by your cells or present in the serum of your culture medium. Consider the following:
-
Serum-free conditions: If possible, perform your experiments in serum-free media to eliminate exogenous sources of GLP-1.
-
DPP4 Inhibitors: GLP-1 is rapidly degraded by dipeptidyl peptidase 4 (DPP4).[5][7] The presence or absence of DPP4 inhibitors (like sitagliptin) can affect the concentration of endogenous GLP-1 and thus the apparent activity of this compound.[1][6]
Troubleshooting Guides
Issue 1: Verifying On-Target GLP-1R Engagement
Symptoms:
-
Uncertainty if the observed cellular phenotype is a direct result of GLP-1R modulation.
-
Need to rule out off-target effects on other signaling pathways.
Troubleshooting Steps:
-
GLP-1R Knockout/Knockdown Control:
-
Protocol: Transfect your cells with siRNA or shRNA targeting GLP-1R or use a validated GLP-1R KO cell line.
-
Expected Outcome: The biological effect of this compound (in the presence of a GLP-1R agonist) should be significantly diminished or absent in GLP-1R KD/KO cells compared to control cells.
-
-
Pharmacological Inhibition with a GLP-1R Antagonist:
-
Protocol: Pre-incubate your cells with a specific GLP-1R antagonist (e.g., GLP-1(9-39)) for a sufficient time before adding this compound and the GLP-1R agonist.
-
Expected Outcome: The antagonist should block the potentiation effect of this compound.
-
Logical Workflow for Verifying On-Target Effects
Caption: Workflow for confirming GLP-1R-mediated effects.
Issue 2: Assessing Specificity and Potential Off-Target Liabilities
Symptoms:
-
Concern that this compound might be interacting with other related receptors (e.g., other Class B GPCRs like glucagon receptor, GIP receptor).
-
Observing unexpected cellular responses that are not typically associated with GLP-1R activation.
Troubleshooting Steps:
-
Counter-Screening Against Related Receptors:
-
Protocol: Perform binding or functional assays (e.g., cAMP accumulation) in cell lines overexpressing related receptors. Test if this compound potentiates the activity of their respective ligands.
-
Expected Outcome: this compound should not significantly modulate the activity of other receptors.
-
-
Profiling Downstream Signaling Pathways:
-
Protocol: Use pathway-specific inhibitors or reporters to dissect the signaling cascade downstream of this compound treatment. Since it is biased towards G-protein signaling, you can compare the potentiation of cAMP production versus β-arrestin recruitment.[1][3][6]
-
Expected Outcome: The signaling profile should be consistent with biased GLP-1R activation.
-
Signaling Pathway of this compound Action
Caption: GLP-1R signaling potentiation by this compound.
Experimental Protocols
Protocol 1: Cellular cAMP Accumulation Assay
This assay measures the potentiation of GLP-1R-mediated cAMP production by this compound.
Materials:
-
HEK293 cells stably expressing human GLP-1R.
-
GLP-1(7-36) or GLP-1(9-36) peptide.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Phosphodiesterase inhibitor (e.g., IBMX).
Procedure:
-
Seed GLP-1R expressing cells in a 96-well plate and culture overnight.
-
Wash cells with assay buffer.
-
Add varying concentrations of this compound to the cells, followed by a range of concentrations of GLP-1 peptide. Include a vehicle control for this compound.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Plot the concentration-response curves for the GLP-1 peptide in the presence and absence of this compound to determine the fold-shift in EC50.
Data Presentation:
| This compound Conc. | GLP-1(9-36) EC50 (nM) | Fold Potentiation | Emax (% of GLP-1(7-36)) |
| 0 nM (Vehicle) | 363.1 | 1x | 84.8% |
| 50 nM | 23.4 | 15.5x | 97.9% |
| 500 nM | 3.3 | 110x | 98.0% |
| 5000 nM | 0.41 | 885.6x | 96.9% |
| Data adapted from literature for illustrative purposes.[5] |
Protocol 2: In Vivo Oral Glucose Tolerance Test (oGTT)
This protocol assesses the in vivo efficacy of this compound on glucose metabolism.
Materials:
-
Mice (e.g., C57BL/6 or a diabetic model).
-
This compound formulated for oral gavage.
-
Glucose solution (e.g., 2 g/kg).
-
Glucometer and test strips.
Procedure:
-
Fast mice overnight (approximately 16 hours).
-
Administer this compound or vehicle via oral gavage.
-
After a set pre-treatment time (e.g., 30-60 minutes), measure baseline blood glucose (t=0).
-
Administer a glucose bolus via oral gavage.
-
Measure blood glucose at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) for each treatment group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Glucose AUC (mg/dL * min) | % Glucose Reduction vs. Vehicle |
| Vehicle | - | 25000 | 0% |
| This compound | 10 | 20000 | 20% |
| This compound | 30 | 15000 | 40% |
| This compound + Sitagliptin | 30 + 10 | 10000 | 60% |
| Data are hypothetical for illustrative purposes. |
References
- 1. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: (S,R)-LSN3318839 and Sitagliptin Combination Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), (S,R)-LSN3318839, in combination with the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and sitagliptin?
A1: this compound is an orally active positive allosteric modulator of the GLP-1R. It enhances the potency and efficacy of GLP-1 and its metabolite, GLP-1(9-36), at the GLP-1R. This leads to increased insulin secretion in a glucose-dependent manner.[1][2][3] Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that rapidly inactivates incretin hormones like GLP-1. By inhibiting DPP-4, sitagliptin increases the levels of active GLP-1, which in turn stimulates insulin release and reduces glucagon secretion.[4][5][6][7][8][9][10]
Q2: What is the rationale for combining this compound and sitagliptin?
A2: The combination of these two agents is expected to have an additive or synergistic effect on glycemic control. Sitagliptin increases the concentration of endogenous GLP-1, and this compound enhances the signaling of this elevated GLP-1 at its receptor. This dual approach is hypothesized to lead to a more robust glucose-lowering effect.[3]
Q3: Has the combination of this compound and sitagliptin been studied?
A3: Yes, preclinical studies have shown that the combination of this compound and sitagliptin results in an additive glucose-lowering effect in animal models.[3]
Q4: What are the key signaling pathways involved?
A4: Both compounds ultimately act on the GLP-1R signaling pathway in pancreatic β-cells. Activation of the GLP-1R, a G-protein coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), which culminates in enhanced glucose-stimulated insulin secretion.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during in vitro and ex vivo experiments involving the combination of this compound and sitagliptin.
In Vitro cAMP Accumulation Assays
Issue 1: High background signal or constitutive activity.
-
Possible Cause:
-
High basal activity of the GLP-1R in the cell line.
-
Contamination of reagents with cAMP.
-
Cell stress leading to non-specific signaling.
-
-
Troubleshooting Steps:
-
Cell Line Validation: Ensure the parental cell line (without GLP-1R expression) does not show a response to the compounds.
-
Reagent Purity: Use fresh, high-quality reagents and screen for cAMP contamination.
-
Cell Handling: Handle cells gently and avoid over-confluency or prolonged incubation times that can lead to cell stress.
-
Serum Effects: If using serum-containing media, be aware that it can contain factors that may stimulate the cells. Consider serum-starving the cells prior to the assay.
-
Issue 2: No potentiation of GLP-1 or GLP-1(9-36) effect by this compound.
-
Possible Cause:
-
Suboptimal concentration of this compound.
-
Incorrect incubation time.
-
Degradation of the PAM.
-
Low GLP-1R expression in the cell line.
-
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a concentration-response curve for this compound to determine its optimal potentiation concentration.
-
Time-Course Experiment: Optimize the incubation time for the PAM. Allosteric modulators may require a pre-incubation period to bind to the receptor.
-
Compound Stability: Ensure the stability of this compound in the assay buffer.
-
Receptor Expression: Confirm the expression level of GLP-1R in your cell line using techniques like radioligand binding or flow cytometry.
-
Issue 3: Difficulty in distinguishing the effect of sitagliptin from this compound.
-
Possible Cause:
-
In an in vitro setting with exogenously applied GLP-1, the effect of sitagliptin (preventing GLP-1 degradation) may not be apparent if the GLP-1 is stable in the assay medium.
-
-
Troubleshooting Steps:
-
Assay Design: To specifically study the interaction, you can design an assay using cells that secrete endogenous GLP-1. In this setup, sitagliptin's effect on preserving the secreted GLP-1 can be observed, and the potentiation by this compound can be assessed on this endogenously preserved GLP-1.
-
Exogenous DPP-4: Alternatively, introduce a known amount of recombinant DPP-4 into the assay to create a controlled degradation of GLP-1, and then assess the protective effect of sitagliptin and the potentiating effect of this compound.
-
Ex Vivo Insulin Secretion Assays (e.g., using INS-1 832/3 cells)
Issue 1: High basal insulin secretion.
-
Possible Cause:
-
Cell stress or over-confluency.
-
Presence of stimulating factors in the culture medium.
-
Inappropriate glucose concentration in the pre-incubation buffer.
-
-
Troubleshooting Steps:
-
Optimal Cell Density: Plate cells at a density that allows them to be healthy and responsive but not over-confluent at the time of the assay.
-
Pre-incubation: Pre-incubate the cells in a low-glucose buffer to bring insulin secretion down to a basal level before stimulation.
-
Media Components: Ensure the assay buffer is free of any components that might non-specifically stimulate insulin secretion.
-
Issue 2: Poor glucose-stimulated insulin secretion (GSIS).
-
Possible Cause:
-
Cells have lost their glucose responsiveness over multiple passages.
-
Suboptimal glucose concentrations used for stimulation.
-
Assay conditions are not optimal (e.g., temperature, pH).
-
-
Troubleshooting Steps:
-
Cell Line Maintenance: Use low-passage number cells and regularly check their GSIS response.
-
Glucose Concentration: Optimize the high-glucose concentration used for stimulation to achieve a robust response.
-
Assay Conditions: Ensure all assay buffers are at the correct pH and temperature.
-
Issue 3: Variability in the combined effect of this compound and sitagliptin.
-
Possible Cause:
-
Inconsistent levels of endogenous GLP-1 secretion by the cells.
-
Variable DPP-4 activity in the cell culture.
-
-
Troubleshooting Steps:
-
Controlled GLP-1 Levels: For more consistent results, exogenously apply a known concentration of GLP-1 in the presence of both compounds to assess their combined effect on insulin secretion.
-
Measure DPP-4 Activity: If relying on endogenous GLP-1, it may be useful to measure the DPP-4 activity in your cell culture system to understand the baseline level of GLP-1 degradation.
-
Data Presentation
Table 1: Potentiation of GLP-1(9-36)-induced cAMP Accumulation by this compound in HEK293 cells expressing GLP-1R.
| This compound Concentration (nmol/L) | GLP-1(9-36) EC50 (nmol/L) | Fold Enhancement of Potency |
| 0 | 363.1 | 1 |
| 50 | 23.4 | 15 |
| 500 | 3.3 | 110 |
| 5000 | 0.4 | 891 |
Data adapted from a study on LSN3318839.[11]
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay in HEK293 cells
This protocol is designed to measure the potentiation of GLP-1R signaling by this compound in response to a GLP-1R agonist.
Materials:
-
HEK293 cells stably expressing the human GLP-1R.
-
Assay medium: Opti-MEM with 0.1% BSA (protease-free).
-
GLP-1R agonist (e.g., GLP-1(7-36) or GLP-1(9-36)).
-
This compound.
-
Sitagliptin.
-
cAMP assay kit (e.g., HTRF-based or luciferase-based).
-
White, clear-bottom 96-well microplate.
Procedure:
-
Cell Seeding: Seed the GLP-1R expressing HEK293 cells into the 96-well plate at a density of approximately 30,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 16-24 hours.
-
Compound Preparation:
-
Prepare serial dilutions of the GLP-1R agonist in assay medium.
-
Prepare solutions of this compound and/or sitagliptin at the desired concentrations in assay medium.
-
-
Assay:
-
Gently remove the culture medium from the wells.
-
Add the prepared solutions of this compound and/or sitagliptin to the respective wells.
-
Add the serial dilutions of the GLP-1R agonist.
-
Incubate the plate at 37°C for the optimized duration (e.g., 30-60 minutes).
-
-
cAMP Measurement: Follow the instructions of the specific cAMP assay kit being used to measure the intracellular cAMP levels.
-
Data Analysis: Plot the cAMP response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 values.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 832/3 cells
This protocol measures the effect of this compound and sitagliptin on insulin secretion from a rat insulinoma cell line.
Materials:
-
INS-1 832/3 cells.
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low glucose (e.g., 2.5 mM).
-
KRBB with 0.1% BSA, containing high glucose (e.g., 16.7 mM).
-
GLP-1R agonist.
-
This compound.
-
Sitagliptin.
-
Insulin ELISA kit.
-
24-well tissue culture plates.
Procedure:
-
Cell Seeding: Seed INS-1 832/3 cells into a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation:
-
On the day of the assay, gently wash the cells twice with the low-glucose KRBB.
-
Pre-incubate the cells in low-glucose KRBB for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add the treatment solutions prepared in low-glucose or high-glucose KRBB. The treatment solutions should contain the GLP-1R agonist, this compound, and/or sitagliptin at the desired concentrations.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the protein content or cell number in each well.
Visualizations
References
- 1. HEK293/Human GLP-1R Stable Cell Line (Medium Expression) | ACROBiosystems [acrobiosystems.com]
- 2. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 3. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vectormine.com [vectormine.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal responses to (S,R)-LSN3318839
This technical support guide is intended for researchers, scientists, and drug development professionals working with the novel G-protein coupled receptor (GPCR) agonist, (S,R)-LSN3318839. It provides troubleshooting advice and frequently asked questions to address potential variability in animal responses observed during pre-clinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-individual variability in the glucose-lowering effects of this compound in our rodent models. What are the potential causes?
A1: High inter-individual variability is a common challenge in preclinical studies. Several factors can contribute to this:
-
Genetic Background: Different strains of mice or rats can exhibit varied responses to GPCR agonists due to polymorphisms in the target receptor, downstream signaling molecules, or drug metabolism enzymes.
-
Gut Microbiome: The composition of the gut microbiota can influence drug metabolism and overall metabolic health of the animals, leading to differential responses.
-
Diet and Housing Conditions: Variations in diet, light-dark cycles, and housing density can impact the baseline metabolic state of the animals, affecting the efficacy of this compound.
-
Drug Formulation and Administration: Inconsistent drug formulation or slight variations in the administration technique (e.g., gavage, injection) can lead to differences in drug exposure.
Q2: What is the recommended washout period for crossover studies involving this compound?
A2: The washout period should be sufficient to ensure complete clearance of the compound and its metabolites, and for the physiological parameters to return to baseline. Based on its pharmacokinetic profile, a washout period of at least 7-10 half-lives is recommended. However, the exact duration should be empirically determined in your specific animal model by measuring plasma drug concentrations and relevant biomarkers.
Q3: Are there any known off-target effects of this compound that could contribute to response variability?
A3: While this compound is designed to be a selective agonist, off-target activities, especially at higher concentrations, cannot be entirely ruled out. It is advisable to perform a broad panel of in vitro receptor screening to identify potential off-targets. If off-target effects are suspected, dose-response studies with specific antagonists for the suspected off-target receptors can help elucidate their contribution to the observed phenotype.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent plasma concentrations of this compound | Formulation Issues: The compound may not be fully solubilized or may be unstable in the vehicle. | Verify the solubility of this compound in the chosen vehicle. Prepare fresh formulations for each experiment. Consider using a different vehicle or adding excipients to improve solubility and stability. |
| Administration Variability: Inconsistent dosing technique (e.g., oral gavage volume, injection site). | Ensure all personnel are thoroughly trained on the administration protocol. For oral gavage, ensure the compound is delivered directly to the stomach. For injections, use consistent anatomical locations. | |
| Lack of dose-response relationship | Receptor Saturation or Desensitization: At higher doses, the target receptor may become saturated or undergo rapid desensitization/internalization. | Perform in vitro receptor binding and functional assays to determine the EC50 and receptor occupancy. Conduct a time-course study to assess the duration of action and potential for tachyphylaxis. |
| Metabolic Instability: The compound may be rapidly metabolized in vivo, preventing sufficient target engagement. | Perform pharmacokinetic studies to determine the half-life, clearance, and major metabolic pathways of this compound in the study species. | |
| Unexpected toxicity or adverse events | Off-target Effects: The compound may be interacting with other receptors or cellular targets. | Conduct a comprehensive off-target screening panel. Perform detailed histopathological analysis of major organs from treated animals. |
| Metabolite-mediated Toxicity: A metabolite of this compound may be responsible for the observed toxicity. | Identify the major metabolites of this compound and synthesize them for independent toxicity testing. |
Experimental Protocols
Protocol 1: Assessment of In Vivo Pharmacokinetics
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week prior to the study.
-
Grouping: Randomly assign animals to treatment groups (n=3-5 per time point).
-
Formulation: Prepare this compound in a vehicle of 0.5% methylcellulose in sterile water.
-
Administration: Administer a single dose of this compound via oral gavage (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., 50 µL) via tail vein or saphenous vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Male db/db mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week.
-
Fasting: Fast animals overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail tip blood sample using a glucometer.
-
Drug Administration: Administer this compound or vehicle via oral gavage.
-
Glucose Challenge: After a specified pretreatment time (e.g., 60 minutes), administer a 2 g/kg glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion and compare between treatment groups.
Visualizations
Caption: Troubleshooting workflow for addressing variability.
Caption: Hypothesized signaling pathway for this compound.
Technical Support Center: (S,R)-LSN3318839 Efficacy Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming limitations when assessing the efficacy of (S,R)-LSN3318839, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, small molecule positive allosteric modulator (PAM) of the GLP-1R.[1][2][3] Its primary mechanism involves enhancing the signaling of endogenous GLP-1 peptides.[1] Significantly, it potentiates the activity of the metabolite GLP-1(9-36), which is typically a weak partial agonist, transforming it into a full agonist.[1][4] It also modestly potentiates the action of the full-length ligand, GLP-1(7-36).[1]
Q2: What is meant by "this compound exhibits biased agonism"?
A2: Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. This compound demonstrates signaling bias by preferentially enhancing G protein-coupled signaling (leading to cAMP production) over β-arrestin recruitment.[1] This property may be therapeutically advantageous.
Q3: What are the key in vitro assays to assess the efficacy of this compound?
A3: The most common in vitro assays include:
-
cAMP Accumulation Assays: To measure the potentiation of GLP-1(7-36) and GLP-1(9-36) induced cAMP production in cells expressing the GLP-1R (e.g., HEK293 or CHO cells).[5][6]
-
β-Arrestin Recruitment Assays: To quantify the biased agonism of the compound.[7][8][9]
-
Insulin Secretion Assays: Using pancreatic beta-cell lines (e.g., INS-1 832-3) to measure the potentiation of glucose-stimulated insulin secretion.[10]
Q4: What is the primary in vivo model for evaluating this compound efficacy?
A4: The oral glucose tolerance test (OGTT) in mice is a standard in vivo model to assess the glucose-lowering effects of this compound.[11][12][13] This is often performed in Gastric Inhibitory Polypeptide Receptor knockout (GIPR KO) mice to isolate the effects on the GLP-1R system.
Q5: How does the potentiation of GLP-1(9-36) by this compound impact experimental design?
A5: Since this compound's primary effect is to enhance the activity of GLP-1(9-36), it is crucial to include this metabolite in your in vitro assays to fully characterize the compound's efficacy. In vivo, the presence of endogenous GLP-1(9-36) is a key factor in the compound's glucose-lowering effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound on GLP-1(9-36)-Mediated cAMP Accumulation
| This compound Concentration | GLP-1(9-36) EC50 (nM) | Fold Enhancement in Potency |
| 0 nM (control) | 363.1 | 1x |
| 50 nM | 23.4 | 15x |
| 500 nM | 3.3 | 110x |
| 5000 nM | 0.4 | 891x |
Data compiled from studies on GLP-1R-mediated cAMP accumulation.[4]
Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (oGTT) in Mice
| Treatment Group | Dose (mg/kg) | Glucose Excursion Reduction |
| Vehicle | - | Baseline |
| This compound | 10 | Moderate |
| This compound | 30 | Significant |
| This compound + Sitagliptin | 30 + Sitagliptin | Additive |
Summary of findings from in vivo studies.[2][3]
Experimental Protocols
In Vitro cAMP Accumulation Assay
Objective: To quantify the potentiation of GLP-1(7-36) and GLP-1(9-36) induced cAMP production by this compound.
Materials:
-
HEK293 or CHO cells stably expressing the human GLP-1R.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
GLP-1(7-36) and GLP-1(9-36) peptides.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF-based).
Procedure:
-
Seed GLP-1R expressing cells in a 96-well plate and culture overnight.
-
Wash cells with assay buffer.
-
Pre-incubate cells with varying concentrations of this compound or vehicle in the presence of a PDE inhibitor for 15-30 minutes.
-
Stimulate the cells with a dose range of GLP-1(7-36) or GLP-1(9-36) for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the detection kit.
-
Generate dose-response curves and calculate EC50 values.
In Vivo Oral Glucose Tolerance Test (oGTT)
Objective: To assess the effect of orally administered this compound on glucose tolerance in mice.
Materials:
-
Male C57BL/6J mice (or GIPR KO mice).
-
This compound formulation for oral gavage.
-
Glucose solution (e.g., 2 g/kg).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., tail vein lancets, capillaries).
Procedure:
-
Fast mice overnight (approximately 16 hours) with free access to water.[14]
-
Record baseline blood glucose levels (t= -30 min) from the tail vein.
-
Administer this compound or vehicle via oral gavage.
-
At t=0 min, administer a glucose bolus (2 g/kg) via oral gavage.[14]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[14]
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose excursion.
Troubleshooting Guides
In Vitro cAMP Assay Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no signal | Low GLP-1R expression in cells. | Verify receptor expression via qPCR or Western blot. Use a cell line with confirmed high-level expression. |
| Degraded GLP-1 peptides or this compound. | Prepare fresh stock solutions and aliquot for single use. Store properly. | |
| High phosphodiesterase (PDE) activity. | Include a PDE inhibitor (e.g., IBMX) in the assay buffer. | |
| High background signal | Serum interference in culture medium. | Serum-starve cells for a few hours prior to the assay. |
| Poor dose-response curve | Suboptimal cell density. | Optimize cell seeding density to ensure a robust signaling window. |
| Incorrect incubation times. | Optimize stimulation time for both the PAM and the GLP-1 peptide. |
In Vivo oGTT Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High variability in glucose readings | Stress-induced hyperglycemia. | Handle mice gently and acclimate them to the procedure. Ensure a calm testing environment. |
| Inconsistent fasting duration. | Strictly control the fasting period for all animals.[14] | |
| Inaccurate gavage technique. | Ensure proper training in oral gavage to deliver the correct volume without causing undue stress or injury. | |
| Unexpected drug efficacy | Poor oral bioavailability of this compound. | Verify the formulation and vehicle used for administration. Conduct pharmacokinetic studies to determine exposure. |
| Interaction with endogenous GLP-1 levels. | Consider the physiological state of the animals, as endogenous GLP-1 levels can fluctuate. |
Visualizations
Caption: GLP-1R signaling pathway modulated by this compound.
References
- 1. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing (S,R)-LSN3318839
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing (S,R)-LSN3318839 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, small molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] Its primary function is to enhance the signaling of endogenous GLP-1 peptides. It significantly increases the potency and efficacy of the GLP-1 metabolite, GLP-1(9-36), effectively converting it into a full agonist.[3][4][5] It also modestly potentiates the activity of the full-length ligand, GLP-1(7-36).[3][4][5] this compound preferentially enhances G protein-coupled signaling over β-arrestin recruitment.[3][4][5]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and activity of the compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress product information.[1]
Q3: How should I prepare a stock solution of this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions. To prepare a 10 mM stock solution in DMSO, you may need to sonicate and warm the solution to 60°C to ensure complete dissolution.[1] It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] For subsequent dilutions into aqueous buffers or cell culture media, it is recommended to first make intermediate dilutions in DMSO to prevent precipitation. The final concentration of DMSO in your assay should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[6]
Q4: Can this compound be used in animal studies?
Yes, this compound is orally active and has been shown to have a hypoglycemic effect in mouse models, both alone and in combination with other agents like sitagliptin.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Improper Storage | Ensure the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for long-term solvent stocks). Avoid repeated freeze-thaw cycles.[1] |
| Compound Degradation | Prepare fresh stock solutions. If using older stocks, verify compound integrity via analytical methods if possible. |
| Incorrect Dosing | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions. |
| Cell Health | Ensure cells are healthy, within a low passage number, and at an optimal density. Stressed or overgrown cells can respond poorly.[6] |
| Assay Conditions | Optimize assay parameters such as incubation time, serum concentration, and the concentration of the orthosteric agonist (e.g., GLP-1(9-36)). |
Issue 2: High Background Signal in Assays
| Potential Cause | Troubleshooting Steps |
| Solvent Effects | Ensure the final DMSO concentration is consistent across all wells, including controls, and is below toxic levels (typically <0.5%).[6] Run a vehicle-only control to assess the effect of the solvent. |
| Cell Viability Issues | High concentrations of the compound may induce cytotoxicity, leading to non-specific signals. Perform a cell viability assay in parallel with your functional assay. |
| Reagent Contamination | Use fresh, high-quality reagents and maintain sterile techniques to prevent contamination that could interfere with the assay signal.[6] |
Issue 3: Compound Precipitation in Aqueous Media
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | When diluting from a DMSO stock, make serial dilutions in DMSO first before adding to the final aqueous solution. Avoid adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous buffer. |
| Supersaturation | Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit under the experimental conditions (pH, temperature, protein content). |
Experimental Protocols & Methodologies
Key Experiment: In Vitro cAMP Accumulation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.
Objective: To measure the potentiation of GLP-1 receptor agonist-induced cAMP production by this compound.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human GLP-1R in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer.
-
Prepare serial dilutions of a GLP-1R agonist (e.g., GLP-1(9-36) or GLP-1(7-36)) in assay buffer.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with the various concentrations of this compound or vehicle control for 15-30 minutes.
-
Add the different concentrations of the GLP-1R agonist to the wells.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax for the agonist in the presence and absence of this compound.
-
Visualizations
Caption: Simplified signaling pathway of GLP-1R activation potentiated by this compound.
Caption: General experimental workflow for assessing the activity of this compound.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. New screening strategy and analysis for identification of allosteric modulators for glucagon-like peptide-1 receptor using GLP-1 (9-36) amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Item - Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptideâ1 Receptor - American Chemical Society - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to GLP-1R Activation: (S,R)-LSN3318839 and Orthosteric Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the glucagon-like peptide-1 receptor (GLP-1R) modulator, (S,R)-LSN3318839, with established orthosteric agonists. This compound represents a distinct class of molecule known as a positive allosteric modulator (PAM), which functions not by directly activating the receptor, but by enhancing the activity of endogenous ligands. This guide presents key in vitro performance data, detailed experimental protocols for foundational assays, and visual diagrams of the associated signaling pathways and workflows to facilitate a comprehensive understanding of its unique mechanism of action relative to traditional agonists.
Introduction to this compound: A Novel Mechanism
This compound is an orally active, positive allosteric modulator of the GLP-1R.[1][2] Unlike orthosteric agonists such as Liraglutide and Semaglutide, which bind to the primary ligand site to activate the receptor, LSN3318839 binds to a different, allosteric site. Its primary function is to potentiate the activity of endogenous GLP-1 peptides.[1][2][3]
Notably, LSN3318839 significantly increases the potency and efficacy of the GLP-1 metabolite, GLP-1(9-36)NH₂, which is typically a weak partial agonist, transforming it into a full agonist.[1][2] It also modestly enhances the activity of the full-length active peptide, GLP-1(7-36)NH₂.[1][2] A key characteristic of LSN3318839 is its biased signaling, where it preferentially enhances G-protein-coupled signaling (leading to cAMP production) over the recruitment of β-arrestin.[1][2][3] This biased agonism is a focal point of current GLP-1R research, as it may offer a pathway to optimizing therapeutic effects while minimizing side effects associated with β-arrestin signaling, such as receptor desensitization and internalization.
Quantitative Performance Data
The following tables summarize the in vitro performance of this compound in comparison to the native GLP-1 peptides. Data for direct orthosteric agonists are provided where available under comparable conditions.
Table 1: G-Protein Signaling (cAMP Accumulation) Potency
| Compound | Condition | Assay Cell Line | EC₅₀ (nM) | Fold Potentiation | Efficacy (% of GLP-1(7-36)) |
| GLP-1(9-36) | Baseline | HEK293 | 363.1[4] | - | 84.8%[4] |
| GLP-1(9-36) | + 50 nM LSN3318839 | HEK293 | 23.4[4] | 15.5x | 97.9%[4] |
| GLP-1(9-36) | + 500 nM LSN3318839 | HEK293 | 3.3[4] | 110x | 98.0%[4] |
| GLP-1(9-36) | + 5000 nM LSN3318839 | HEK293 | 0.4[4] | 891x | 96.9%[4] |
| Liraglutide | Baseline | CHO-K1 | 0.050[5] | - | Not Reported |
| Semaglutide | Baseline | CHO-K1 | 0.049[5] | - | Not Reported |
Note: EC₅₀ values for Liraglutide and Semaglutide are provided as representative examples of potent orthosteric agonists; however, direct comparison is challenging due to different cell lines and assay conditions. The key comparison for LSN3318839 is its potentiation effect on the native GLP-1 metabolite.
Table 2: β-Arrestin Recruitment Profile
| Compound | Condition | β-Arrestin Recruitment |
| This compound | In the presence of GLP-1 peptides | Preferentially enhances G-protein signaling over β-arrestin recruitment.[1][2] |
Specific quantitative EC₅₀ data for LSN3318839-potentiated β-arrestin recruitment is not available in the cited literature. The compound is characterized by its significant bias towards the Gs/cAMP pathway.
Signaling & Experimental Visualizations
The following diagrams illustrate the key signaling pathway for GLP-1R and a typical workflow for an in vitro assay used to characterize these compounds.
Caption: GLP-1R Gs-protein signaling pathway.
Caption: Generalized in vitro cell-based assay workflow.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize GLP-1R modulators. Specific parameters such as cell numbers, incubation times, and reagent concentrations should be optimized for the specific cell line and reagents used.
Protocol 1: cAMP Accumulation Assay (HTRF Method)
This protocol measures the intracellular accumulation of cyclic AMP (cAMP) following receptor activation, a hallmark of Gs-protein signaling.
Materials:
-
HEK293 cells stably expressing human GLP-1R.
-
Cell culture medium (e.g., DMEM/F12 with supplements).
-
Assay buffer/Stimulation buffer.
-
Test compounds (LSN3318839, GLP-1 peptides).
-
HTRF cAMP detection kit (e.g., Cisbio cAMP Gs HiRange Kit).[6]
-
Low-volume 384-well white assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture and expand the GLP-1R expressing cells. On the day before the assay, harvest the cells and seed them into a 384-well plate at a pre-optimized density (e.g., 2000 cells/well). Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., LSN3318839) and the orthosteric ligands (e.g., GLP-1(9-36)) in stimulation buffer.
-
Cell Stimulation: Remove the culture medium from the cells. Add the compound dilutions to the wells. For PAM activity assessment, add a fixed concentration of LSN3318839 along with the serial dilution of the GLP-1 peptide.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate, pre-diluted in lysis buffer) to each well as per the manufacturer's instructions.[6]
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data. Convert ratios to cAMP concentrations using a standard curve. Plot the concentration-response curves and determine EC₅₀ values using a four-parameter logistic equation.
Protocol 2: β-Arrestin Recruitment Assay (PathHunter® Method)
This protocol measures the recruitment of β-arrestin to the activated GLP-1R, a key event in receptor desensitization and an alternative signaling pathway.
Materials:
-
PathHunter® cell line co-expressing GLP-1R tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.[7][8]
-
Cell Plating Reagent (as recommended by the manufacturer).
-
Test compounds.
-
PathHunter® Detection Reagents.[8]
-
384-well white assay plates.
-
Standard luminescence plate reader.
Procedure:
-
Cell Plating: Plate the PathHunter® cells in a 384-well plate at the density recommended in the product-specific datasheet (e.g., 5,000 cells/well) and incubate overnight.[7]
-
Compound Preparation: Prepare serial dilutions of test compounds in the appropriate assay buffer.
-
Cell Stimulation: Add the diluted compounds to the corresponding wells of the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C.[9]
-
Signal Detection: Prepare the PathHunter® Detection Reagent working solution according to the manufacturer's protocol. Add the detection reagent to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature.[9]
-
Data Acquisition: Read the chemiluminescent signal on a standard plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the compound concentration. Determine EC₅₀ values by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound offers a distinct pharmacological profile compared to traditional orthosteric GLP-1R agonists. As a positive allosteric modulator, its efficacy is dependent on the presence of endogenous GLP-1 peptides. Its most notable feature is the profound potentiation of the otherwise weak metabolite GLP-1(9-36), coupled with a strong bias towards the Gs/cAMP signaling pathway over β-arrestin recruitment. This unique mechanism of action, enhancing the effect of native ligands rather than acting as a direct substitute, presents a novel therapeutic strategy. The data and protocols provided in this guide serve as a foundational resource for researchers investigating this and other biased or allosteric modulators in the pursuit of more refined and effective treatments for metabolic diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 6. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. cosmobio.co.jp [cosmobio.co.jp]
A Comparative Guide to the Efficacy of (S,R)-LSN3318839 and Semaglutide in GLP-1 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two distinct glucagon-like peptide-1 receptor (GLP-1R) modulators: (S,R)-LSN3318839, a positive allosteric modulator, and semaglutide, a direct receptor agonist. The information presented is based on available preclinical and clinical data to assist in the evaluation of their therapeutic potential.
Introduction
This compound and semaglutide both target the GLP-1R, a key regulator of glucose homeostasis and appetite. However, they employ fundamentally different mechanisms of action, leading to distinct efficacy profiles, particularly concerning weight management. Semaglutide is a well-established GLP-1R agonist with proven efficacy in glycemic control and weight reduction[1][2][3][4][5][6]. This compound is a novel, orally available positive allosteric modulator (PAM) that enhances the activity of the endogenous GLP-1 metabolite, GLP-1(9-36)[7][8][9]. This guide will delve into their comparative efficacy, supported by experimental data and detailed methodologies.
Mechanisms of Action
This compound: A Positive Allosteric Modulator
This compound acts as a "molecular glue," potentiating the signaling of the largely inactive GLP-1 metabolite, GLP-1(9-36)[8][10]. It binds to the GLP-1R and induces a conformational change that repositions GLP-1(9-36) to mimic the binding of the active form, GLP-1(7-36)[8]. This allosteric modulation significantly enhances the downstream signaling cascade, primarily through the G-protein pathway, leading to increased cyclic AMP (cAMP) production and glucose-dependent insulin secretion[7][8][9].
Semaglutide: A GLP-1 Receptor Agonist
Semaglutide is a potent GLP-1 receptor agonist with 94% structural homology to human GLP-1[3][5]. It directly binds to and activates the GLP-1R, mimicking the effects of the native hormone[5]. This activation stimulates multiple downstream signaling pathways, including the cAMP-PKA and PI3K/AKT pathways, resulting in enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and a reduction in appetite through central nervous system effects[3][5].
Signaling Pathways
The distinct mechanisms of this compound and semaglutide converge on the activation of the GLP-1R and the subsequent increase in intracellular cAMP. However, the initial trigger for this activation differs significantly.
References
- 1. Diabetes Drug Trial Shows 55% C-Peptide Boost, Enhanced GLP-1 Results | BMEA Stock News [stocktitan.net]
- 2. Liraglutide vs Semaglutide: How do they compare? [drugs.com]
- 3. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. secondnature.io [secondnature.io]
- 5. youtube.com [youtube.com]
- 6. Semaglutide induces weight loss in subjects with type 2 diabetes regardless of baseline BMI or gastrointestinal adverse events in the SUSTAIN 1 to 5 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. drughunter.com [drughunter.com]
Validating the Glucose-Lowering Effects of (S,R)-LSN318839: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the glucose-lowering effects of the novel GLP-1R positive allosteric modulator (PAM), (S,R)-LSN318839, with other oral anti-diabetic agents. The content herein is supported by experimental data to aid in the evaluation of its therapeutic potential.
Comparative Efficacy of Oral Glucose-Lowering Agents
The following table summarizes the key performance indicators of (S,R)-LSN318839 in comparison to a DPP-4 inhibitor (Sitagliptin) and an oral GLP-1R agonist (Orforglipron).
| Compound | Target | Mechanism of Action | Key In Vitro Efficacy | In Vivo Glucose Lowering | Clinical Development Stage |
| (S,R)-LSN318839 | GLP-1 Receptor (Allosteric Site) | Positive allosteric modulator that enhances the potency and efficacy of endogenous GLP-1 peptides, particularly GLP-1(9-36).[1][2][3] | Transforms GLP-1(9-36) from a partial to a full agonist, shifting its EC50 from 363 nM to 23 nM in the presence of 50 nM of the compound.[4] | Demonstrates robust glucose lowering in animal models, with an additive effect when co-administered with sitagliptin.[1][2] | Preclinical |
| Sitagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Inhibits the DPP-4 enzyme, which degrades incretin hormones like GLP-1 and GIP, thereby increasing their active concentrations.[5][6][7][8][9] | N/A (Enzyme Inhibitor) | Lowers HbA1c levels by approximately 0.7% points versus placebo in patients with type 2 diabetes.[7] | Marketed |
| Orforglipron | GLP-1 Receptor (Orthosteric Site) | Oral, non-peptide agonist of the GLP-1 receptor. | N/A (Direct Agonist) | In a Phase 3 trial, significantly reduced HbA1c levels from a baseline of 8.0% and led to weight loss in patients with type 2 diabetes and obesity.[10][11] | Phase 3 Clinical Trials |
Experimental Protocols
In Vitro cAMP Accumulation Assay
Objective: To determine the potentiation of GLP-1 receptor (GLP-1R) signaling by (S,R)-LSN318839 in response to GLP-1 peptides.
Methodology:
-
HEK293 cells stably expressing the human GLP-1R are seeded in 96-well plates.
-
The cells are incubated with varying concentrations of GLP-1(7-36) or GLP-1(9-36) in the presence or absence of fixed concentrations of (S,R)-LSN318839.
-
Following incubation, intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Dose-response curves are generated, and EC50 values (the concentration of an agonist that gives 50% of the maximal response) are calculated to quantify the potentiation effect of (S,R)-LSN318839.[1]
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the in vivo efficacy of (S,R)-LSN318839 in improving glucose tolerance.
Methodology:
-
Male C57BL/6J mice are fasted for 6 hours with free access to water.[12][13]
-
A baseline blood glucose measurement is taken from the tail vein (Time 0).
-
The mice are then orally administered with either vehicle, (S,R)-LSN318839 (e.g., 30 mg/kg), or a comparator drug.
-
After a specified pre-treatment period (e.g., 30 minutes), a glucose bolus (e.g., 2 g/kg) is administered orally.[13]
-
Blood glucose levels are subsequently measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.[12]
-
The area under the curve (AUC) for the glucose excursion is calculated to assess the extent of glucose lowering.[14]
Signaling Pathways and Experimental Workflows
Caption: GLP-1R Signaling Pathway Modulation.
Caption: Oral Glucose Tolerance Test Workflow.
References
- 1. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 7. Sitagliptin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 9. Sitagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 10. Oral GLP-1 Drug Shines in Phase III ACHIEVE-1 Trial, Lilly Says | tctmd.com [tctmd.com]
- 11. Lilly's oral GLP-1, orforglipron, is successful in third Phase 3 trial, triggering global regulatory submissions this year for the treatment of obesity | Eli Lilly and Company [investor.lilly.com]
- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to Oral GLP-1R Positive Allosteric Modulators: Focus on (S,R)-LSN3318839
This guide provides a comparative overview of (S,R)-LSN3318839 and other oral Glucagon-Like Peptide-1 Receptor (GLP-1R) Positive Allosteric Modulators (PAMs). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to facilitate informed comparison. Direct head-to-head studies are not yet available in the public domain; therefore, this guide juxtaposes data from individual studies to highlight the performance and characteristics of these emerging therapeutic agents.
Introduction to Oral GLP-1R PAMs
The GLP-1 receptor is a well-established target for the treatment of type 2 diabetes and obesity.[1] Injectable peptide agonists of the GLP-1R have demonstrated significant efficacy but are associated with limitations including injection-related side effects and patient compliance.[2][3] Small-molecule, orally bioavailable GLP-1R PAMs represent a promising therapeutic alternative. These molecules do not directly activate the receptor but instead enhance the signaling of endogenous GLP-1 peptides, such as GLP-1(7-36) and its metabolite GLP-1(9-36).[4][5][6] This mechanism offers the potential for a more physiological, glucose-dependent insulin secretion with a reduced risk of side effects.
This compound is a novel, orally efficacious GLP-1R PAM that has been shown to potentiate the activity of both GLP-1(7-36) and, notably, the less active metabolite GLP-1(9-36).[4][5][6] It acts as a "molecular glue," stabilizing the active conformation of the receptor in the presence of the peptide.[7] This guide will focus on the available data for this compound and compare it with other reported oral GLP-1R PAMs where data is available.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance data for this compound and other selected oral GLP-1R PAMs based on available literature.
Table 1: In Vitro Potency and Efficacy of Oral GLP-1R PAMs
| Compound | Assay | Ligand | EC50 (nM) | Fold Potentiation | Emax (% of GLP-1(7-36)) | Cell Line | Reference |
| This compound | cAMP Accumulation | GLP-1(9-36) | 0.4 (with 5 µM LSN3318839) | 891-fold | ~100% | HEK293 | [1] |
| This compound | cAMP Accumulation | GLP-1(7-36) | - | Modest Potentiation | - | HEK293 | [4][5][6] |
| Compound 9 (V-0219) | Insulin Secretion | GLP-1 (10 nM) | Subnanomolar | - | >100% | INS-1 β-cells | [8][9] |
| DA-15864 | cAMP Accumulation | - | 163 | - | - | CHO | [10] |
Table 2: In Vivo Pharmacodynamic Effects of Oral GLP-1R PAMs
| Compound | Animal Model | Dose | Effect | Co-administered Agent | Reference |
| This compound | GIPR KO Mice | 30 mg/kg | Significant reduction in glucose excursion in oGTT | - | [4] |
| This compound | GIPR KO Mice | 30 mg/kg | Additive glucose-lowering effect in oGTT | Sitagliptin | [4] |
| Compound 9 (V-0219) | Rodents | - | Reduced food intake, improved glucose handling | - | [9] |
Detailed Experimental Protocols for this compound
The following are detailed methodologies for key experiments performed with this compound, as described in the primary literature.
In Vitro cAMP Accumulation Assay
-
Cell Line: HEK293 cells stably expressing the human GLP-1R.
-
Assay Principle: Measurement of intracellular cyclic adenosine monophosphate (cAMP) levels as a downstream indicator of G-protein coupled receptor activation.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
Cells are treated with varying concentrations of GLP-1 peptides [GLP-1(7-36) or GLP-1(9-36)] in the presence or absence of a fixed concentration of this compound.
-
The incubation is carried out for a specified period at 37°C.
-
Intracellular cAMP levels are measured using a commercially available assay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data are normalized to the response of a saturating concentration of GLP-1(7-36) and fitted to a four-parameter logistic equation to determine EC50 and Emax values.[4]
-
In Vivo Oral Glucose Tolerance Test (oGTT)
-
Animal Model: Gastric inhibitory polypeptide receptor knockout (GIPR KO) mice to isolate the GLP-1R-mediated effects.
-
Acclimatization: Animals are acclimatized to the housing conditions and handled prior to the study.
-
Fasting: Mice are fasted overnight before the experiment.
-
Dosing:
-
A cohort of mice is orally administered the vehicle control.
-
Another cohort receives an oral dose of this compound (e.g., 30 mg/kg).
-
In combination studies, a DPP-4 inhibitor like sitagliptin may be co-administered.
-
-
Glucose Challenge: After a specified time post-dosing (e.g., 60 minutes), an oral bolus of glucose (e.g., 2 g/kg) is administered.
-
Blood Sampling: Blood samples are collected via tail snip at baseline (0 min) and at various time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes).
-
Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose excursion is calculated to assess the effect of the compound on glucose tolerance.[4]
Visualizations
Signaling Pathway of GLP-1R Activation by a PAM
Caption: GLP-1R PAM Signaling Pathway.
Experimental Workflow for In Vivo Oral Glucose Tolerance Test (oGTT)
Caption: Oral Glucose Tolerance Test Workflow.
Logical Relationship of GLP-1R PAM Action
Caption: Logical Flow of GLP-1R PAM Action.
References
- 1. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of (S,R)-LSN3318839 with Other Antidiabetic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S,R)-LSN3318839 is an investigational compound and is not approved for clinical use.
The landscape of type 2 diabetes mellitus (T2DM) treatment is continually evolving, with a growing emphasis on combination therapies that target multiple pathophysiological pathways. This compound is an orally bioavailable, potent, and selective positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] This guide provides a comparative analysis of the synergistic effects of this compound with other antidiabetic drugs, supported by available preclinical data.
Mechanism of Action: A Synergistic Approach
This compound works by enhancing the signaling of the GLP-1R in the presence of its natural ligands.[1][2][3] Specifically, it significantly increases the potency and efficacy of the less active GLP-1 metabolite, GLP-1(9-36)NH2, and modestly potentiates the action of the full agonist, GLP-1(7-36)NH2.[1][2][3] This potentiation is biased towards the G protein-coupled signaling pathway over β-arrestin recruitment, which is believed to be beneficial for its metabolic effects.[1][2][3]
The primary rationale for combining this compound with other antidiabetic agents is to achieve synergistic or additive glucose-lowering effects through complementary mechanisms of action.
Synergistic Effects with DPP-4 Inhibitors: The Case of Sitagliptin
Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin, increase the circulating levels of active GLP-1 (7-36)NH2 by preventing its degradation. The combination of a GLP-1R PAM like this compound with a DPP-4 inhibitor presents a compelling therapeutic strategy. The DPP-4 inhibitor increases the concentration of the endogenous GLP-1R agonist, while the PAM enhances the receptor's response to this agonist.
Preclinical studies have demonstrated an additive glucose-lowering effect when this compound is co-administered with sitagliptin.[1][2][3]
In Vivo Performance in GIPR Knockout Mice
An oral glucose tolerance test (oGTT) in Gastric Inhibitory Polypeptide Receptor (GIPR) knockout mice showed that this compound administered alone significantly reduced glucose excursion. When combined with sitagliptin, an additive glucose-lowering effect was observed.[2]
| Treatment Group | Dose | Effect on Glucose Excursion (oGTT in GIPR KO mice) |
| Vehicle | - | Baseline |
| This compound | 30 mg/kg | Significant reduction compared to vehicle |
| Sitagliptin | Not specified | Reduction compared to vehicle |
| This compound + Sitagliptin | 30 mg/kg + Not specified | Additive reduction in glucose excursion |
Note: Specific quantitative Area Under the Curve (AUC) data for the combination therapy was not available in the reviewed literature. The effect is described as "additive" based on graphical representation in the source publication.
In Vitro Potentiation of GLP-1(9-36)-Mediated Signaling
In vitro studies using HEK-293 cells expressing the human GLP-1R have quantified the potentiation effect of this compound on the less active GLP-1 metabolite, GLP-1(9-36).
| This compound Concentration | EC50 of GLP-1(9-36) (nmol/L) | Fold Enhancement in Potency |
| 0 nmol/L | 363.1 | - |
| 50 nmol/L | 23.4 | 15-fold |
| 500 nmol/L | 3.3 | 110-fold |
| 5000 nmol/L | 0.4 | 891-fold |
Data from a study on GLP-1R-mediated cAMP accumulation.[4]
Potential Synergies with Other Antidiabetic Drug Classes
While preclinical data exists for the combination with a DPP-4 inhibitor, there is currently no publicly available information on the synergistic effects of this compound with other major classes of antidiabetic drugs such as:
-
Metformin: The most common first-line therapy for T2DM, which primarily reduces hepatic glucose production.
-
SGLT2 Inhibitors: Which promote urinary glucose excretion.
Further research is needed to explore these potential combinations.
Experimental Protocols
In Vitro cAMP Accumulation Assay
-
Cell Line: HEK-293T cells.
-
Method: Cells are transfected with the human GLP-1R construct. 24 hours post-transfection, cells are washed, collected, and resuspended in a stimulation buffer containing HBSS, 5 mM HEPES, 0.5 mM IBMX, and 0.1% (w/v) BSA, at a pH of 7.4. Cells are then added to 384-well plates.
-
Treatment: Cells are stimulated with serial concentrations of GLP-1(9-36) in the presence of varying concentrations of this compound for 40 minutes at room temperature.
-
Detection: The reaction is terminated, and cAMP levels are measured using a commercial cAMP assay kit (e.g., HTRF-based).
-
Data Analysis: EC50 values are calculated from the concentration-response curves.
In Vivo Oral Glucose Tolerance Test (oGTT)
-
Animal Model: GIPR knockout (KO) mice.
-
Acclimation: Animals are acclimated to the housing conditions before the experiment.
-
Fasting: Mice are fasted overnight prior to the study.
-
Dosing: Animals are orally administered with vehicle, this compound (30 mg/kg), sitagliptin, or a combination of this compound and sitagliptin.
-
Glucose Challenge: After a specified time post-dosing, an oral bolus of glucose is administered.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Analysis: Blood glucose levels are measured, and the Area Under the Curve (AUC) for glucose excursion is calculated to assess glucose tolerance.
Conclusion
The preclinical data available for this compound suggests a promising synergistic, or at least additive, effect when combined with the DPP-4 inhibitor sitagliptin for improving glycemic control. This is supported by its mechanism of action as a GLP-1R PAM, which is complementary to the action of DPP-4 inhibitors. However, the exploration of its synergistic potential with other key antidiabetic drug classes, such as metformin and SGLT2 inhibitors, remains an area for future investigation. The detailed experimental protocols provided herein offer a framework for such future preclinical studies.
References
- 1. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility and Comparative Efficacy of (S,R)-LSN3318839 in In Vivo Experiments
(S,R)-LSN3318839 is an orally available, positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] This guide provides a comparative analysis of its in vivo performance based on available experimental data, offering insights for researchers in metabolic drug discovery.
This compound acts as a "molecular glue," enhancing the signaling of endogenous GLP-1 peptides, particularly the metabolite GLP-1(9-36).[3][4] This mechanism distinguishes it from traditional GLP-1R agonists. This document summarizes key in vivo findings, details experimental protocols for reproducibility, and compares its efficacy with alternative approaches.
In Vivo Efficacy: Glucose Lowering Effects
The primary in vivo effect of this compound is robust glucose lowering in animal models, particularly under nutrient-stimulated conditions.[5][6][7] Key findings from oral glucose tolerance tests (oGTTs) are summarized below.
Table 1: In Vivo Glucose Lowering Effect of this compound in GIPR KO Mice
| Treatment Group | Dose | Effect on Glucose Excursion | Additive Effect with Sitagliptin |
| This compound | 30 mg/kg | Significant reduction | Yes |
| Sitagliptin | - | - | Yes |
Data sourced from Sloop et al., 2021.[1]
Pharmacokinetics
This compound was developed to have optimized pharmacokinetic properties suitable for oral administration.[1]
Table 2: Summary of Pharmacokinetic Properties of this compound
| Species | Clearance | Bioavailability | Absorption |
| Mice | Low to moderate | Calculated | Rapid |
| Rats | Low to moderate | Calculated | - |
| Beagle Dogs | Low to moderate | - | - |
Pharmacokinetic studies were conducted to assess oral and intravenous exposure.[1]
Mechanism of Action and Signaling Pathway
This compound is a biased PAM, preferentially enhancing G protein-coupled signaling over β-arrestin recruitment.[1][5][6] It increases the potency and efficacy of GLP-1(9-36)NH2, transforming it into a full agonist at the GLP-1R, and modestly potentiates the activity of the full-length ligand, GLP-1(7-36)NH2.[5][6][7]
Caption: GLP-1R signaling pathway modulated by this compound.
Comparison with Alternative GLP-1R Modulators
Table 3: Comparison of this compound with Other Non-Peptide GLP-1R Modulators
| Compound/Class | Mechanism of Action | Key In Vivo Effects | Development Status |
| This compound | Biased GLP-1R PAM | Glucose lowering, additive effect with sitagliptin | Preclinical |
| Boc5 | Non-peptide orthosteric agonist | Glucose lowering | Preclinical, poor drug-like properties[8] |
| RGT1383 | Non-peptide full agonist (cAMP), partial agonist (β-arrestin) | Not specified in provided context | Preclinical[8] |
| DA-15864 | Non-peptide agonist | Increased peak plasma insulin levels | Preclinical[8] |
| BETP | PAM | Enhanced oxyntomodulin-stimulated insulin secretion | Preclinical[8] |
| V-0219 ((S)-9) | PAM | Improved glucose handling in rats | Preclinical[9] |
Experimental Protocols
To ensure the reproducibility of the reported in vivo findings for this compound, the following experimental protocol for the oral glucose tolerance test (oGTT) is provided based on published methods.[1]
Oral Glucose Tolerance Test (oGTT) Workflow
Caption: Workflow for the in vivo oral glucose tolerance test.
Detailed Methodology:
-
Animal Model: Male GIPR knockout (KO) mice are used to isolate the effects on the GLP-1 receptor.
-
Acclimation and Fasting: Animals are acclimated to the housing conditions and fasted overnight prior to the experiment.
-
Drug Administration: this compound (e.g., at 30 mg/kg) or vehicle is administered via oral gavage. In combination studies, a DPP-4 inhibitor like sitagliptin may be co-administered.
-
Glucose Challenge: Following a specific waiting period after drug administration, a bolus of glucose (e.g., 2 g/kg) is administered orally.
-
Blood Sampling and Analysis: Blood samples are collected at specified time points post-glucose administration (e.g., 0, 15, 30, 60, 120 minutes). Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to determine the glucose excursion. Statistical analysis is performed to compare treatment groups.
This guide provides a summary of the available in vivo data for this compound. While direct reproducibility studies have not been identified, the detailed experimental protocols provided should aid in the design of similar experiments. The comparative data situates this compound within the landscape of emerging non-peptide GLP-1R modulators.
References
- 1. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. LSN3318839|CAS |DC Chemicals [dcchemicals.com]
- 3. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Independent Validation of the Molecular Glue Mechanism of (S,R)-LSN3318839: A Comparative Guide to GLP-1R Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S,R)-LSN3318839 with other Glucagon-Like Peptide-1 Receptor (GLP-1R) positive allosteric modulators (PAMs), focusing on the independent validation of its proposed molecular glue mechanism. The content herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to GLP-1R Positive Allosteric Modulators
The GLP-1 receptor is a well-established target for the treatment of type 2 diabetes and obesity.[1] Endogenous GLP-1(7-36) activates the receptor, leading to glucose-dependent insulin secretion. However, it is rapidly degraded to GLP-1(9-36), which is a weak partial agonist.[1] Small molecule PAMs that enhance the activity of endogenous peptides like GLP-1(9-36) represent a promising therapeutic strategy. This compound is a novel GLP-1R PAM that has been characterized as a "molecular glue," a small molecule that stabilizes the interaction between the receptor and its peptide ligand.[2][3] This guide compares this compound with two other notable GLP-1R PAMs: BETP and V-0219 (also known as compound 9).
Comparative Analysis of GLP-1R PAMs
This section details the performance of this compound and its alternatives, BETP and V-0219, based on key in vitro and in vivo parameters.
Performance Data
The following tables summarize the quantitative data for each compound. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Efficacy on GLP-1R Signaling
| Compound | Assay | Cell Line | Agonist | Potency (EC₅₀) | Efficacy (Eₘₐₓ) / Fold Potentiation | Reference |
| This compound | cAMP Accumulation | HEK293 | GLP-1(9-36) | 0.4 nM (in presence of 5 µM LSN3318839) | 891-fold potentiation | [1][4] |
| BETP | cAMP Accumulation | HEK293 | GLP-1(9-36) | ~1 µM | Potentiates GLP-1(9-36) signaling | [5] |
| V-0219 (compound 9) | cAMP Accumulation | HEK-293 | GLP-1 | 7.7 nM (in presence of 0.1 nM V-0219) | 42% higher than GLP-1 alone | [6][7] |
Table 2: In Vitro Insulin Secretion
| Compound | Cell Line | Conditions | Effect | Reference |
| This compound | INS-1 832-3 | High glucose + GLP-1(9-36) | Significantly increases insulin secretion | [3] |
| BETP | INS-1 832-3 | High glucose + GLP-1(9-36) | Potentiates insulin secretion | [5] |
| V-0219 (compound 9) | INS-1 | High glucose + GLP-1 | 1.8-fold potentiation of insulin secretion (EC₅₀ = 0.25 nM) | [7] |
Table 3: In Vivo Glucose Lowering
| Compound | Animal Model | Effect | Reference |
| This compound | GIPR KO mice | Reduces glucose excursion | [3] |
| BETP | Not explicitly stated in provided abstracts | - | |
| V-0219 (compound 9) | Wistar rats | Reduces time spent in hyperglycemia | [7] |
Mechanism of Action
This compound: A Molecular Glue
The molecular glue mechanism of this compound has been substantiated by structural and functional studies.
-
Cryo-Electron Microscopy (Cryo-EM): The cryo-EM structure of the GLP-1R in complex with GLP-1(9-36), Gs protein, and this compound reveals that the compound binds in a pocket between transmembrane helices 1 and 2 (TM1 and TM2).[1][4][8][9] This binding induces a conformational change in GLP-1(9-36), causing it to adopt a binding pose similar to the full agonist GLP-1(7-36), thereby stabilizing the active state of the receptor.[1][4]
-
Mutagenesis Studies: Mutations in the binding pocket of this compound, such as L142A and Y145A, significantly impair its ability to potentiate GLP-1(9-36) activity, confirming the binding site and its importance for the compound's function.[1][4]
Alternative Modulators: Mechanisms of Action
-
BETP: The mechanism of BETP involves covalent modification of the GLP-1R.[5][10] Studies have shown that a cysteine residue, Cys-347, within the receptor is required for its positive allosteric modulatory activity.[5]
-
V-0219 (compound 9): V-0219 is a potent PAM of the GLP-1R.[7][11] While its precise binding site and whether it acts as a molecular glue in the same manner as this compound have not been as extensively detailed, it has been shown to enhance GLP-1R stimulation and potentiate insulin secretion at subnanomolar concentrations.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
cAMP Accumulation Assay
This assay is used to measure the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger in the GLP-1R signaling pathway.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1R are cultured in an appropriate medium.
-
Assay Preparation: Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Compound and Agonist Addition: Cells are incubated with varying concentrations of the PAM (this compound, BETP, or V-0219) in the presence of a fixed concentration of the agonist (e.g., GLP-1(9-36) or GLP-1).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as a LANCE Ultra cAMP kit, which is based on homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The results are typically plotted as concentration-response curves to determine EC₅₀ and Eₘₐₓ values.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the amount of insulin secreted from pancreatic beta-cells in response to glucose and the test compounds.
-
Cell Culture: An insulin-secreting cell line, such as INS-1 832-3, is cultured under standard conditions.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer to establish a basal level of insulin secretion.
-
Stimulation: The cells are then incubated in a high-glucose buffer in the presence or absence of the GLP-1R agonist and/or the PAM.
-
Supernatant Collection: After the stimulation period, the supernatant is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of secreted insulin is normalized to the total protein content or cell number.
Cryo-Electron Microscopy (Cryo-EM)
This technique is used to determine the high-resolution three-dimensional structure of the receptor-ligand complex.
-
Complex Formation: The purified GLP-1R is incubated with the Gs protein, the peptide agonist (GLP-1(9-36)), and the molecular glue (this compound) to form a stable complex.
-
Grid Preparation: A small volume of the complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
Data Collection: The frozen grid is imaged in a cryo-electron microscope to collect a large dataset of particle images.
-
Image Processing and 3D Reconstruction: The particle images are processed to reconstruct a high-resolution 3D density map of the complex.
-
Model Building and Refinement: An atomic model of the complex is built into the density map and refined to fit the data.
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: GLP-1R Signaling Pathway.
Caption: Molecular Glue Mechanism of this compound.
References
- 1. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rcsb.org [rcsb.org]
- 9. 9ivm - Cryo-EM structure of the GLP-1(9-36)-bound human GLP-1R-Gs complex in the presence of LSN3318839 - Summary - Protein Data Bank Japan [pdbj.org]
- 10. Discovery and pharmacology of the covalent GLP-1 receptor (GLP-1R) allosteric modulator BETP: A novel tool to probe GLP-1R pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the pharmacokinetic profiles of GLP-1R modulators
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of leading GLP-1 receptor modulators, supported by experimental data and detailed methodologies.
The landscape of metabolic disease therapeutics has been significantly shaped by the advent of Glucagon-Like Peptide-1 Receptor (GLP-1R) modulators. These agents have demonstrated remarkable efficacy in glycemic control and weight management. A thorough understanding of their pharmacokinetic profiles is paramount for optimizing therapeutic strategies and advancing novel drug development. This guide provides a comparative analysis of key pharmacokinetic parameters of prominent GLP-1R modulators, detailed experimental protocols for their quantification, and visual representations of the underlying biological pathways and experimental workflows.
Pharmacokinetic Profiles of Leading GLP-1R Modulators
The pharmacokinetic properties of GLP-1R modulators are diverse, largely influenced by their molecular structure and modifications designed to extend their duration of action.[1] These modifications, such as amino acid substitutions and fatty acid conjugation, are engineered to protect against degradation by dipeptidyl peptidase-4 (DPP-4) and reduce renal clearance.[1] The following table summarizes the key pharmacokinetic parameters for subcutaneously administered semaglutide, liraglutide, dulaglutide, and the dual GLP-1/GIP receptor agonist, tirzepatide.
| Parameter | Semaglutide | Liraglutide | Dulaglutide | Tirzepatide |
| Half-life (t½) | ~1 week[2] | ~13 hours[1] | ~5 days[1] | ~5 days[1] |
| Tmax (Time to Peak Concentration) | 1-3 days | ~12 hours[1] | 24-72 hours | 8-72 hours[1] |
| Bioavailability | High (not specified) | ~55%[1] | High (not specified) | ~80%[1] |
| Cmax (Peak Concentration) | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |
| Clearance | Low | ~1.2 L/h[1] | ~0.1 L/h[1] | ~0.061 L/h |
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor, a class B G-protein coupled receptor, initiates a cascade of intracellular signaling events primarily through the Gαs protein subunit.[3] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[3][4][5] These pathways ultimately promote glucose-dependent insulin secretion, suppress glucagon release, and contribute to other beneficial metabolic effects.[4][5] There is also evidence for GLP-1R coupling to Gαq and subsequent activation of phospholipase C.[3]
Experimental Protocols for Pharmacokinetic Analysis
Accurate quantification of GLP-1R modulators in biological matrices is crucial for pharmacokinetic studies. The two most common analytical techniques are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
LC-MS/MS Method for Semaglutide Quantification in Human Plasma
This method provides high sensitivity and specificity for the quantification of semaglutide.
a. Sample Preparation (Protein Precipitation & Solid Phase Extraction) [6]
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of a standard or quality control solution of semaglutide in methanol.
-
Add 200 µL of cold acetone to precipitate plasma proteins.
-
Vortex the mixture thoroughly and then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Perform solid-phase extraction (SPE) using an anionic exchange µ-elution plate to further clean up the sample and concentrate the analyte.
-
Elute the semaglutide from the SPE plate and collect the eluate for LC-MS/MS analysis.
b. LC-MS/MS Instrumentation and Conditions [6][7]
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]
-
Column: A C8 or C18 reversed-phase column suitable for peptide separation (e.g., Phenomenex Aeris WIDEPORE XB-C8 or Thermo Scientific Hypersil GOLD Peptide Column).[6][7]
-
Mobile Phase: A gradient of acetonitrile and water, both containing an acidic modifier like formic acid (e.g., 0.1-0.2%).[7]
-
Flow Rate: Typically in the range of 0.4-0.8 mL/min.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).[6]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for semaglutide and an internal standard.
c. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of semaglutide to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of semaglutide in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
ELISA Method for Liraglutide Quantification in Serum/Plasma
ELISA is a common immunoassay technique used for the quantification of peptides.
a. Assay Principle
This is a competitive inhibition ELISA. Liraglutide in the sample competes with a fixed amount of biotinylated liraglutide for binding sites on a microplate coated with an anti-liraglutide antibody. The amount of bound biotinylated liraglutide is inversely proportional to the concentration of liraglutide in the sample.
b. Protocol [8]
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions.
-
Sample/Standard Addition: Add 50 µL of standard or sample to each well of the anti-liraglutide antibody-coated microplate.
-
Detection Reagent A Addition: Immediately add 50 µL of prepared Detection Reagent A (biotinylated liraglutide) to each well. Mix gently and incubate for 1 hour at 37°C.
-
Washing: Aspirate the liquid from each well and wash the plate three times with wash buffer.
-
Detection Reagent B Addition: Add 100 µL of prepared Detection Reagent B (Streptavidin-HRP) to each well and incubate for 30 minutes at 37°C.
-
Washing: Aspirate and wash the plate five times with wash buffer.
-
Substrate Development: Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm immediately.
c. Data Analysis
-
Construct a standard curve by plotting the absorbance values against the corresponding concentrations of the liraglutide standards.
-
Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Determine the concentration of liraglutide in the samples by interpolating their absorbance values from the standard curve.
Typical Experimental Workflow for Pharmacokinetic Profiling
The determination of a drug's pharmacokinetic profile involves a series of well-defined steps, from initial administration to data analysis.
References
- 1. A Comprehensive Review on the Pharmacokinetics and Drug−Drug Interactions of Approved GLP-1 Receptor Agonists and a Dual GLP-1/GIP Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bma.ch [bma.ch]
- 4. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. ELISA Kit [ABIN6957526] - Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
Safety Operating Guide
Essential Safety and Disposal Protocols for (S,R)-LSN3318839
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the GLP-1 Receptor Positive Allosteric Modulator (S,R)-LSN3318839.
This document provides crucial safety, operational, and disposal information for this compound, a potent, orally bioavailable positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). Adherence to these guidelines is paramount for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance.
This compound is a compound for research use only and should not be used in humans or for veterinary purposes. [1] This material should be treated as hazardous until comprehensive toxicological data is available. All personnel handling this compound must be thoroughly trained in its properties and the necessary safety precautions.
I. Personal Protective Equipment (PPE) and Handling
Before any manipulation of this compound, appropriate Personal Protective Equipment (PPE) must be worn. This includes, but is not limited to:
-
Safety Goggles or Face Shield: To protect from splashes or airborne particles.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
All handling of the solid compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
II. Waste Disposal Procedures
Proper segregation and disposal of waste contaminated with this compound are critical. Three distinct waste streams should be established:
-
Sharps Waste: Needles, syringes, and any other contaminated items that could cause punctures.
-
Liquid Waste: Unused or expired solutions of this compound.
-
Solid Waste: Contaminated vials, pipette tips, gloves, and solid this compound powder.
Step-by-Step Disposal Protocol:
-
Sharps Disposal:
-
Immediately dispose of all contaminated sharps in a designated, puncture-resistant, and leak-proof sharps container.
-
Clearly label the container with a biohazard symbol and as containing pharmaceutical waste.[2]
-
Do not overfill sharps containers; they should be sealed when approximately three-quarters full and disposed of according to institutional and local regulations.[2]
-
-
Liquid Waste - Chemical Inactivation:
-
Chemically inactivate unused or expired solutions of this compound before disposal. This can be achieved through:
-
Oxidation: Treatment with a strong oxidizing agent.
-
Hydrolysis: Adjusting the pH with a strong base, such as sodium hydroxide (NaOH), to catalyze the breakdown of the compound.[2]
-
-
After the recommended contact time for inactivation, the neutralized liquid waste may be poured down the drain with a large volume of water, provided this complies with local and institutional regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
-
Solid Waste - Contaminated Materials:
-
Place all non-sharp solid waste that has come into contact with this compound, such as empty vials, pipette tips, and contaminated gloves, into a designated hazardous waste container.[2]
-
Label the container clearly as "Hazardous Waste - Pharmaceutical" or as required by your institution.[2]
-
Small quantities of expired or unused solid this compound should be dissolved in a suitable solvent and then chemically inactivated following the liquid waste procedure.
-
III. Emergency Spill Procedures
In the event of a spill of this compound powder or solution:
-
Secure the Area: Immediately alert others and restrict access to the spill area.
-
Powder Spill:
-
Gently cover the spill with absorbent paper to prevent the powder from becoming airborne.
-
Wet the absorbent paper with a bleach solution or another suitable deactivating agent before cleaning.
-
-
Liquid Spill:
-
Cover the spill with an absorbent material.
-
Saturate the absorbent material with a bleach solution or other deactivating agent.
-
-
Cleanup and Disposal:
-
All cleanup materials must be disposed of as hazardous solid waste.[2]
-
Quantitative Data Presentation
The following tables summarize key quantitative data related to the in vitro activity of this compound.
Table 1: Potentiation of GLP-1(9-36)-Mediated cAMP Accumulation by this compound [3]
| This compound Concentration | EC₅₀ of GLP-1(9-36) | Fold Enhancement |
| 0 nM (control) | 363.1 nM | - |
| 50 nM | 23.4 nM | 15.5x |
| 500 nM | 3.3 nM | 110x |
| 5000 nM | 0.4 nM | 891x |
Table 2: Effect of this compound on Insulin Secretion in INS-1 832-3 Cells [1]
| Condition | This compound Concentration | Effect on Insulin Secretion |
| High Glucose + GLP-1(9-36) | 1-3 µM | Significant Increase |
| High Glucose (no GLP-1(9-36)) | 1-3 µM | No Significant Effect |
Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the ability of this compound to potentiate the effect of GLP-1 receptor agonists on intracellular cyclic adenosine monophosphate (cAMP) levels.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in multi-well plates and grown to a suitable confluency.
-
Compound Treatment: Cells are treated with varying concentrations of GLP-1(9-36) in the presence or absence of different concentrations of this compound.
-
cAMP Measurement: After an incubation period, intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The EC₅₀ values for GLP-1(9-36) are calculated from the dose-response curves to determine the fold enhancement by this compound.[3]
Insulin Secretion Assay
This assay assesses the effect of this compound on glucose-stimulated insulin secretion in pancreatic beta cells.
Methodology:
-
Cell Culture: INS-1 832-3 cells, a rat insulinoma cell line, are cultured under standard conditions.
-
Assay Conditions: Cells are pre-incubated in a low-glucose medium and then exposed to a high-glucose medium to stimulate insulin secretion.
-
Compound Incubation: Cells are treated with GLP-1(9-36) in the presence or absence of this compound during the high-glucose stimulation.
-
Insulin Quantification: The amount of insulin secreted into the medium is quantified using an insulin ELISA kit.
-
Analysis: The effect of this compound on insulin secretion is determined by comparing the results to control conditions.[1]
Mandatory Visualizations
Signaling Pathway of this compound at the GLP-1 Receptor
Caption: GLP-1R signaling enhanced by this compound.
Experimental Workflow for In Vitro Potency Assessment
Caption: Workflow for assessing this compound in vitro potency.
References
Personal protective equipment for handling (S,R)-LSN3318839
(S,R)-LSN3318839 is a potent, orally active positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R) intended for research use only. [1][2] Due to its potent biological activity, stringent safety protocols must be followed to minimize exposure risk to laboratory personnel. This guide provides essential safety and logistical information for the handling, storage, and disposal of this compound.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent small molecule modulator necessitates handling it with a high degree of caution. The primary risks are associated with inhalation, ingestion, and skin contact, which could lead to unintended pharmacological effects. All personnel must be thoroughly trained on the potential hazards and the required safety procedures before handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to ensure personnel safety. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Powder-free nitrile gloves (double-gloving recommended) | Disposable lab coat with tight cuffs | N95 or higher-rated respirator within a certified chemical fume hood or ventilated balance enclosure |
| Solution Preparation | Chemical splash goggles or face shield | Chemical-resistant nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Required if not performed in a certified chemical fume hood |
| In Vitro/In Vivo Dosing | Safety glasses with side shields or goggles | Nitrile gloves | Lab coat | Not generally required if handling solutions in a well-ventilated area, but risk assessment is advised |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.
Engineering Controls
To minimize the risk of exposure, all handling of solid this compound should be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[3] For solution-based work, a chemical fume hood is also recommended. The laboratory should have adequate ventilation with negative pressure relative to surrounding areas to prevent the escape of airborne particles.[4]
Handling and Storage Procedures
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon receipt.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) when unpacking.
-
Confirm the identity and quantity of the compound against the shipping documents.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Recommended storage temperature is -20°C.[5]
-
Store in a secure, designated area with restricted access.
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation in a designated area within a certified containment system (e.g., chemical fume hood).
-
Use dedicated spatulas and weighing papers.
-
Clean all surfaces thoroughly after each use.
-
This compound is soluble in DMSO up to 100 mM.
Spill and Emergency Procedures
Spill Management:
-
Solid Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with absorbent paper to avoid raising dust.
-
Dampen the absorbent paper with a suitable solvent (e.g., 70% ethanol) to wet the powder.
-
Carefully collect the material using a scoop or forceps and place it in a sealed container for disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Solution Spills:
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Decontaminate the spill area.
-
Emergency Contact:
-
In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]
-
For inhalation, move to fresh air and seek medical attention.[7]
-
For ingestion, seek immediate medical attention.[7]
Waste Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations.[7]
Experimental Workflow for Handling this compound
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. (S, R)-LSN 3318839 - Immunomart [immunomart.com]
- 6. fishersci.dk [fishersci.dk]
- 7. eaglebio.com [eaglebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
